9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
Description
Properties
IUPAC Name |
9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-14-10-16(11-15(20)17-14)6-8-18(9-7-16)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOUQZZYZKEBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC(=O)C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297459 | |
| Record name | 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189333-48-0 | |
| Record name | 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione is a spirocyclic compound with a molecular framework that is of growing interest in medicinal chemistry. As a derivative of the 3,9-diazaspiro[5.5]undecane core, it holds potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance based on the activities of structurally related compounds. While experimental data for some physicochemical properties are not publicly available, this document consolidates the existing knowledge to serve as a valuable resource for researchers in the fields of chemical synthesis and drug discovery.
Chemical and Physical Properties
This compound is a white solid at room temperature.[1] Its hydrochloride salt is noted to have enhanced solubility.[2] While comprehensive experimental data on its physicochemical properties are limited, a collection of its known identifiers and computed properties are presented below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 189333-48-0[3][4][5] |
| Molecular Formula | C₁₆H₂₀N₂O₂[3] |
| Molecular Weight | 272.34 g/mol [3] |
| IUPAC Name | This compound |
| Synonyms | 9-BENZYL-3,9-DIAZA-SPIRO[5.5]UNDECANE-2,4-DIONE[3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | Data not available | |
| Boiling Point | 458.4°C at 760 mmHg (Predicted) | |
| Density | 1.2 g/cm³ (Predicted) | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | 1.7054 (Computed) | [3] |
| Topological Polar Surface Area (TPSA) | 49.41 Ų (Computed) | [3] |
| Hydrogen Bond Donors | 1 (Computed) | [3] |
| Hydrogen Bond Acceptors | 3 (Computed) | [3] |
| Rotatable Bonds | 2 (Computed) | [3] |
Spectroscopic Data:
An FTIR spectrum for this compound is publicly available.[6] However, detailed NMR and crystal structure data have not been reported in the literature.
Experimental Protocols
The following experimental protocol for the synthesis of this compound is based on the methodology described in Chinese patent CN101255161A.[1]
2.1. Synthesis of this compound
This synthesis is a two-step process starting from N-benzyl piperidine-4-ketone and ethyl cyanoacetate.
Step 1: Synthesis of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro[5.5]undecane
-
A mixture of N-benzyl piperidine-4-ketone and ethyl cyanoacetate is prepared.
-
The reaction is carried out in a colamine solution.
-
The reaction mixture is stirred and then left to stand in a refrigerator at 0°C for eight days.
Step 2: Hydrolysis and Decarboxylation to yield this compound
-
The intermediate, 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro[5.5]undecane, is suspended in a 30% aqueous sulfuric acid solution.
-
The suspension is heated in an oil bath to 100°C and maintained at this temperature for 18 hours.
-
The reaction progress is monitored by HPLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The pH of the solution is adjusted to approximately 8 with a strong aqueous base.
-
The resulting solid is collected by filtration and washed with water to yield the crude product.
-
The crude product is purified by recrystallization from methanol to afford this compound as a white solid.[1]
Diagram 1: Synthesis Workflow of this compound
Caption: Synthetic pathway for this compound.
Biological Activity and Potential Applications
While there are no specific biological studies published for this compound, the broader class of diazaspiro[5.5]undecane derivatives has been investigated for a range of biological activities. These compounds are considered "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological targets.
Derivatives of the diazaspiro[5.5]undecane scaffold have been explored for the treatment of obesity, pain, and various disorders of the immune, cardiovascular, and central nervous systems.[7] The rigid, three-dimensional structure of the spirocyclic core is thought to contribute to enhanced potency and selectivity for their biological targets.
This specific compound is also classified as a building block for protein degraders, suggesting its potential utility in the development of proteolysis-targeting chimeras (PROTACs) and other therapeutic modalities that harness the ubiquitin-proteasome system.[4]
Potential Signaling Pathways
Given the reported activities of related diazaspiro compounds, a plausible, though hypothetical, mechanism of action for this compound could involve the modulation of neurotransmitter receptors or key metabolic enzymes. For instance, some diazaspiro[5.5]undecane derivatives have been identified as antagonists of the GABAa receptor. Antagonism of this receptor would lead to a reduction in inhibitory neurotransmission.
Diagram 2: Hypothetical Signaling Pathway - GABAa Receptor Antagonism
Caption: Hypothetical antagonism of the GABAa receptor by the title compound.
Disclaimer: The signaling pathway depicted above is hypothetical and based on the known biological activities of structurally related diazaspiro[5.5]undecane derivatives. Further experimental validation is required to confirm the precise mechanism of action for this compound.
Conclusion
This compound represents a molecule of interest for further investigation in the field of drug discovery. This guide has summarized its known chemical properties, provided a detailed synthesis protocol, and explored its potential biological relevance. The lack of comprehensive experimental data for its physicochemical properties highlights an area for future research. The structural motifs present in this compound, coupled with the diverse biological activities of the broader diazaspiro[5.5]undecane class, suggest that it is a promising scaffold for the development of novel therapeutic agents. Further studies are warranted to fully elucidate its chemical and biological profile.
References
- 1. CN101255161A - Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.5] undecane template compounds - Google Patents [patents.google.com]
- 2. Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione from N-benzyl-4-piperidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of the heterocyclic compound 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, starting from N-benzyl-4-piperidone. This synthesis is achieved through the Bucherer-Bergs reaction, a classic and efficient method for the preparation of spirohydantoins. Spirohydantoins are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and illustrates the reaction pathway.
Introduction
This compound is a spirocyclic compound incorporating a hydantoin ring fused to a piperidine ring. The synthesis from N-benzyl-4-piperidone utilizes the well-established Bucherer-Bergs reaction.[1] This multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide and ammonium carbonate to yield a hydantoin.[2] The reaction proceeds through the initial formation of an aminonitrile, which then undergoes cyclization to form the hydantoin ring.[3] This particular synthesis is of interest to researchers in drug discovery and development due to the prevalence of the spiropiperidine and hydantoin motifs in biologically active molecules.
Reaction Scheme
The overall transformation involves the reaction of N-benzyl-4-piperidone with potassium cyanide and ammonium carbonate in a suitable solvent under heating.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound. The data is compiled from literature sources employing the Bucherer-Bergs reaction on N-benzyl-4-piperidone under different conditions.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| N-benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 | Starting Material |
| Potassium Cyanide | KCN | 65.12 | Reagent |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | Reagent |
| This compound | C₁₆H₂₀N₂O₂ | 272.34 | Product[4] |
Table 2: Reaction Conditions and Yields
| Condition | Temperature (°C) | Time | Yield (%) |
| Thermal | 100 | 24 h | 70 |
| Microwave | 130 | 8 min | 85 |
Data adapted from a study on the synthesis of piperidinespirohydantoins.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound via the Bucherer-Bergs reaction.
Materials:
-
N-benzyl-4-piperidone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-benzyl-4-piperidone (e.g., 10 mmol, 1.89 g), potassium cyanide (e.g., 20 mmol, 1.30 g), and ammonium carbonate (e.g., 40 mmol, 3.84 g). A 1:2:4 molar ratio of ketone:KCN:(NH₄)₂CO₃ is often used to ensure an excess of the carbonate which also acts as a buffer to maintain a pH of ~8-9.[3]
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 1:1 v/v, 100 mL) to the flask. 50% alcohol has been found to be an effective solvent for this reaction with ketones, often leading to excellent yields.[2]
-
Reaction: Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring.[3] The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically run for 24 hours under thermal conditions.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7 in a fume hood. This will precipitate the crude hydantoin product.[3]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[3] Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
-
Characterization: The final product, this compound, can be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Diagram 1: Bucherer-Bergs Reaction Pathway
The following diagram illustrates the key steps in the formation of this compound from N-benzyl-4-piperidone.
Caption: Reaction pathway for the synthesis of the target spirohydantoin.
Diagram 2: Experimental Workflow
This diagram outlines the major steps in the experimental procedure for the synthesis.
References
Spectroscopic and Spectrometric Characterization of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for the compound 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione (CAS No. 189333-48-0). Due to the limited availability of public experimental data, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the compound's structure. Furthermore, it outlines comprehensive, standardized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are working with this or structurally related molecules. The molecular formula for this compound is C₁₆H₂₀N₂O₂ with a molecular weight of 272.34 g/mol .[1][2]
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in a standard solvent such as CDCl₃ would exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the benzyl group are expected to appear in the downfield region, while the aliphatic protons of the spirocyclic system will be in the upfield region.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 7.40 | Multiplet | 5H | Ar-H (Phenyl) |
| 3.50 | Singlet | 2H | -CH ₂-Ph |
| 3.20 | Triplet | 4H | -N-CH ₂- (Piperidine ring) |
| 2.50 | Singlet | 2H | -CO-CH ₂-C- |
| 1.60 | Triplet | 4H | -C-CH ₂- (Piperidine ring) |
| 1.50 | Singlet | 1H | -NH - |
Table 1: Predicted ¹H NMR data for this compound.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbons are expected at the lowest field, followed by the aromatic carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 172.0 | -C =O |
| 138.0 | Ar-C (Quaternary) |
| 129.0 | Ar-C H |
| 128.5 | Ar-C H |
| 127.0 | Ar-C H |
| 63.0 | -C H₂-Ph |
| 58.0 | Spiro C |
| 50.0 | -N-C H₂- (Piperidine ring) |
| 45.0 | -CO-C H₂-C- |
| 35.0 | -C-C H₂- (Piperidine ring) |
Table 2: Predicted ¹³C NMR data for this compound.
Mass Spectrometry (MS)
Mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns. The primary fragmentation would likely involve the loss of the benzyl group.
| m/z | Relative Intensity (%) | Assignment |
| 272.15 | 100 | [M]⁺ (Molecular Ion) |
| 181.12 | 80 | [M - C₇H₇]⁺ |
| 91.05 | 90 | [C₇H₇]⁺ (Tropylium ion) |
Table 3: Predicted MS fragmentation data for this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (0 ppm).
-
Integrate the signals in the ¹H spectrum.
-
Analyze peak multiplicities, coupling constants, and chemical shifts for structural assignment.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source.
Method 1: Electron Ionization (EI)
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample via a direct insertion probe or gas chromatography (if the compound is sufficiently volatile and thermally stable).
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Rate: 1 scan/second.
-
Source Temperature: 200-250 °C.
Method 2: Electrospray Ionization (ESI)
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent mixture such as methanol/water or acetonitrile/water, often with a small amount of formic acid or ammonium acetate to promote ionization.
Acquisition Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: 1-2 L/min.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ or [M+Na]⁺ for ESI).
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
-
Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.
Visualized Workflows
Caption: Figure 1: NMR Spectroscopy Workflow
Caption: Figure 2: Mass Spectrometry Workflow
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the exploration of unique molecular scaffolds, among which spirocyclic compounds have garnered significant attention. Their rigid, three-dimensional structures offer a distinct advantage in the precise spatial orientation of functional groups, enhancing interactions with biological targets. This technical guide delves into the biological activities of a promising class of these compounds: 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione and its derivatives. While specific data for the 9-benzyl substituted compound remains limited in publicly accessible research, this document provides a comprehensive overview of the broader 3,9-diazaspiro[5.5]undecane-2,4-dione scaffold, drawing from available studies on analogous structures to illuminate its therapeutic potential.
Core Biological Activity: GABA-A Receptor Antagonism
A significant body of research points towards the potent activity of 3,9-diazaspiro[5.5]undecane derivatives as competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for a wide range of therapeutics, including anxiolytics, sedatives, and anticonvulsants. The ability of these spirocyclic compounds to modulate GABAergic signaling opens avenues for their investigation in neurological and psychiatric disorders.
Quantitative Data on GABA-A Receptor Binding
The following table summarizes the binding affinities of representative 3,9-diazaspiro[5.5]undecane derivatives for the GABA-A receptor, as determined by radioligand binding assays.
| Compound ID | Modification | Receptor Subtype | Ki (nM)[1] |
| 1e | Structurally simplified m-methylphenyl analog | α4βδ | 180 |
| 2027 | Parent compound | Not specified | Potent antagonist |
| 018 | Parent compound | Not specified | Potent antagonist |
Experimental Protocols
GABA-A Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a standard method for determining the binding affinity of test compounds to the GABA-A receptor.
Objective: To quantify the ability of a test compound to displace a known radiolabeled ligand from the GABA-A receptor.
Materials:
-
Rat cortical synaptic membranes
-
[3H]muscimol (radioligand)
-
Test compounds (e.g., 3,9-diazaspiro[5.5]undecane-2,4-dione derivatives)
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare synaptic membrane homogenates from rat cerebral cortex.
-
Incubate the membranes with a fixed concentration of [3H]muscimol and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathway
Modulation of GABAergic Synaptic Transmission
3,9-Diazaspiro[5.5]undecane-2,4-dione derivatives, as competitive antagonists, are hypothesized to bind to the GABA binding site on the GABA-A receptor, thereby preventing the binding of the endogenous ligand, GABA. This action inhibits the opening of the chloride ion channel associated with the receptor, leading to a reduction in neuronal hyperpolarization and, consequently, a decrease in inhibitory neurotransmission.
Potential for Anticancer Activity
While direct studies on the anticancer properties of this compound derivatives are not yet prevalent, the broader class of spirocyclic compounds has demonstrated promising cytotoxic activity against various cancer cell lines.[2] The rigid spirocyclic framework is thought to enable specific interactions with protein targets within cellular signaling cascades, potentially inducing apoptosis by impairing DNA damage repair pathways.[2] Further investigation into this area is warranted to explore the potential of these derivatives as novel anticancer agents.
Conclusion and Future Directions
The 3,9-diazaspiro[5.5]undecane-2,4-dione scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of neuroscience. The demonstrated GABA-A receptor antagonism of its derivatives underscores their potential for treating a range of neurological and psychiatric conditions. Future research should focus on synthesizing and screening a wider array of derivatives, including the specific this compound, to establish a clear structure-activity relationship. Furthermore, exploring their potential in other therapeutic areas, such as oncology, could unveil new and valuable applications for this versatile chemical scaffold. Comprehensive in vitro and in vivo studies are essential to fully elucidate their pharmacological profiles and pave the way for potential clinical development.
References
Potential Therapeutic Targets for 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the promising therapeutic landscape of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione analogs. While specific biological data for the parent compound remains limited in publicly accessible literature, extensive research into the broader class of diazaspiro[5.5]undecane derivatives has unveiled a range of potential therapeutic targets. This document provides a comprehensive overview of these targets, supported by available quantitative data for analogous compounds, detailed experimental methodologies, and visual representations of key biological pathways and workflows. The rigid spirocyclic core of these molecules presents a unique scaffold for the design of novel therapeutics, offering precise spatial orientation of substituents to interact with biological targets.
Key Potential Therapeutic Targets
Based on the pharmacological activities of structurally related diazaspiro[5.5]undecane analogs, three primary therapeutic targets have been identified:
-
Gamma-Aminobutyric Acid Type A (GABA-A) Receptors: Several 3,9-diazaspiro[5.5]undecane-based compounds have been reported as potent antagonists of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This suggests a potential therapeutic application in neurological and psychiatric disorders.[1]
-
C-C Chemokine Receptor Type 5 (CCR5): Analogs of 3,9-diazaspiro[5.5]undecane have been investigated as CCR5 antagonists. CCR5 is a critical co-receptor for the entry of the most common strains of HIV into host cells, making its antagonism a key strategy in anti-retroviral therapy.
-
Soluble Epoxide Hydrolase (sEH): 1-Oxa-4,9-diazaspiro[5.5]undecane-based urea derivatives have demonstrated potent inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a role in the metabolism of anti-inflammatory and vasodilatory eicosanoids, and its inhibition is a promising approach for the treatment of cardiovascular and inflammatory diseases, including chronic kidney disease.
Beyond these primary targets, the diazaspiro[5.5]undecane scaffold has also been associated with antiproliferative activity against various cancer cell lines, suggesting a potential role in oncology drug development.
Quantitative Data for Diazaspiro[5.5]undecane Analogs
The following tables summarize the available quantitative data for various diazaspiro[5.5]undecane analogs, highlighting their potency against the identified therapeutic targets. It is important to note that these data are for structurally related compounds and not for this compound itself.
Table 1: GABA-A Receptor Antagonist Activity of 3,9-Diazaspiro[5.5]undecane Analogs
| Compound | Receptor Subtype | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Analog 1e (m-methylphenyl) | α4βδ | Binding Affinity | 180 | - | [1] |
| Compound 9b | - | NK1 Antagonist Activity | - | 54 | [2] |
| Compound 9c | - | NK1 Antagonist Activity | - | 2.0 | [2] |
| Compound 9d | - | NK1 Antagonist Activity | - | 1.9 | [2] |
Table 2: CCR5 Antagonist Activity of Diazaspiro[5.5]undecane Analogs
| Compound | Assay Type | IC50 (nM) | Reference |
| Diazaspiro 21 | RANTES-binding assay | 30 |
Table 3: Antiproliferative Activity of Triazaspiro[5.5]undeca-1,3-diene Analogs
| Compound | Cell Line | IC50 (nM) | Reference |
| Compound 3c | A549 (Human Lung Cancer) | 27.1 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound analogs.
GABA-A Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brains in a buffered sucrose solution.
-
Perform differential centrifugation to isolate the crude synaptic membrane fraction.
-
Wash the membranes multiple times to remove endogenous GABA.
-
Resuspend the final membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Assay (Competitive Radioligand Binding):
-
Incubate the prepared membranes with a specific radioligand for the GABA-A receptor (e.g., [3H]muscimol or [3H]gabazine) at a fixed concentration.
-
Add varying concentrations of the unlabeled test compound (e.g., a this compound analog).
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific radioligand binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
CCR5 Binding Assay
Objective: To evaluate the ability of test compounds to inhibit the binding of a natural ligand to the CCR5 receptor.
Methodology:
-
Cell Culture:
-
Use a cell line that stably expresses the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).
-
Culture the cells to an appropriate density for the assay.
-
-
Competitive Binding Assay:
-
Harvest the cells and resuspend them in a binding buffer.
-
Incubate the cells with a radiolabeled CCR5 ligand (e.g., [125I]MIP-1α or [125I]RANTES) at a concentration near its Kd.
-
Add a range of concentrations of the test compound.
-
Incubate the mixture to allow for competition for binding to the CCR5 receptor.
-
Separate the cells from the unbound radioligand by centrifugation or filtration.
-
Measure the cell-associated radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
-
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: To measure the inhibitory activity of test compounds against sEH.
Methodology:
-
Enzyme and Substrate Preparation:
-
Use a purified recombinant human sEH enzyme.
-
Prepare a fluorogenic substrate for sEH, such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
-
-
Fluorometric Assay:
-
Pre-incubate the sEH enzyme with various concentrations of the test compound in a suitable buffer.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The hydrolysis of the substrate by sEH generates a fluorescent product.
-
-
Data Analysis:
-
Determine the initial rate of the enzymatic reaction for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Antiproliferative Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of test compounds on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Plate cancer cells in a 96-well microtiter plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate the plate to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified GABAergic signaling pathway.
Caption: CCR5 as a co-receptor for HIV entry.
Caption: Role of sEH in eicosanoid metabolism.
Caption: General workflow for an MTT-based antiproliferative assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities observed in its analogs, particularly as antagonists of GABA-A receptors and CCR5, and as inhibitors of sEH, underscore the versatility of the diazaspiro[5.5]undecane core. Furthermore, the potential for antiproliferative effects warrants further investigation in the context of cancer therapy.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to establish a clear structure-activity relationship (SAR) for each of the identified targets. In-depth mechanistic studies will be crucial to elucidate the precise molecular interactions and signaling pathways modulated by these compounds. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to embark on these exciting and potentially impactful investigations.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifolate and antiproliferative activity of 6,8,10-triazaspiro[4.5]deca-6,8-dienes and 1,3,5-triazaspiro[5.5]undeca-1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Synthesis and Characterization of CAS 189333-48-0 (Linifanib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea, also known as Linifanib (ABT-869), with the CAS number 189333-48-0, is a potent, orally active, and multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3][4] It has been a subject of significant interest in oncology research due to its ability to simultaneously inhibit vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families, key mediators of tumor angiogenesis and proliferation.[1][4][5] This technical guide provides a comprehensive overview of the synthesis and characterization of Linifanib, complete with detailed experimental protocols and data presentation.
Synthesis of Linifanib (CAS: 189333-48-0)
The synthesis of Linifanib can be achieved through a multi-step process involving the preparation of key intermediates followed by a final coupling reaction. A common synthetic route is outlined below.
Experimental Protocols
Step 1: Synthesis of 3-Amino-4-iodo-1H-indazole
A detailed procedure for the synthesis of this key intermediate is often proprietary. However, a general approach involves the cyclization of an appropriately substituted benzonitrile derivative. For instance, a reaction of 2-fluoro-6-iodobenzonitrile with hydrazine hydrate in a suitable solvent like n-butanol at elevated temperatures can yield the desired 3-amino-4-halo-1H-indazole.
Step 2: Synthesis of 1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
This intermediate is prepared by the condensation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 2-fluoro-5-methylphenyl isocyanate.
-
Materials: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, 2-fluoro-5-methylphenyl isocyanate, Dichloromethane (CH2Cl2).
-
Procedure: To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in dichloromethane, add 2-fluoro-5-methylphenyl isocyanate. The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The product is then isolated by removal of the solvent and can be purified by crystallization or column chromatography.
Step 3: Suzuki Coupling to Yield N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (Linifanib)
The final step involves a Suzuki coupling reaction between the two key intermediates.[6]
-
Materials: 3-Amino-4-iodo-1H-indazole, 1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), a base (e.g., Na2CO3 or K3PO4), and a solvent system (e.g., dimethoxyethane/water or ethanol/water).
-
Procedure: A mixture of 3-amino-4-iodo-1H-indazole, 1-(2-fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, the palladium catalyst, and the base is suspended in the chosen solvent system. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 55°C to 160°C, depending on the catalyst and solvent used.[6] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford Linifanib as a solid.
A patent for Linifanib describes a one-pot method for the final coupling step, where the boronic acid ester intermediate is generated in situ and then coupled with the indazole derivative without isolation.[7]
Synthesis Workflow
Caption: Synthetic pathway for Linifanib (CAS: 189333-48-0).
Characterization of Linifanib
The structural confirmation and purity assessment of the synthesized Linifanib are crucial and are typically performed using a combination of spectroscopic and chromatographic techniques.
Data Presentation
| Analytical Technique | Observed Data |
| Mass Spectrometry (MS) | Monitored transitions for MS/MS: m/z 376.05 > 250.97.[5][8] |
| ¹H NMR | Signals corresponding to the aromatic protons of the indazole, phenylurea, and fluoro-methylphenyl moieties are expected in the range of δ 6.5-8.5 ppm. A signal for the methyl group protons would appear further upfield. |
| ¹³C NMR | Resonances for the aromatic carbons and the urea carbonyl carbon (around δ 150-160 ppm) would be expected. |
| Purity (HPLC) | Typically reported as >98%.[3] |
Experimental Protocols for Characterization
Mass Spectrometry (MS)
-
Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[5][8]
-
Instrumentation: A triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source in positive mode.[5]
-
Sample Preparation: Plasma samples containing Linifanib are typically prepared by protein precipitation followed by centrifugation.[5]
-
Chromatographic Conditions: Separation is achieved on a C18 column with an isocratic mobile phase, for example, acetonitrile and 10 mM ammonium acetate (60:40, v/v), at a flow rate of 0.3 mL/min.[5][8]
-
MS/MS Parameters: The monitored transition for Linifanib is m/z 376.05 > 250.97.[5][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H NMR and ¹³C NMR.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The synthesized compound is dissolved in a suitable deuterated solvent, such as DMSO-d6 or CDCl3.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
Mechanism of Action: Inhibition of VEGFR and PDGFR Signaling
Linifanib exerts its anti-tumor effects by inhibiting key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, primarily the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2]
VEGFR Signaling Pathway
VEGF, upon binding to its receptor (VEGFR), triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis).
Caption: Linifanib inhibits the VEGFR signaling pathway.
PDGFR Signaling Pathway
Similarly, PDGF binding to its receptor (PDGFR) leads to receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the PI3K/Akt and RAS/MAPK pathways. These pathways are crucial for the growth, proliferation, and migration of pericytes and smooth muscle cells, which are essential for blood vessel maturation and stability.
Caption: Linifanib inhibits the PDGFR signaling pathway.
By inhibiting both VEGFR and PDGFR signaling, Linifanib effectively disrupts the complex process of tumor angiogenesis, leading to the suppression of tumor growth.[1]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of Linifanib (CAS 189333-48-0). The provided synthetic route and experimental protocols offer a foundation for its preparation in a laboratory setting. The characterization data and methodologies are essential for confirming the identity and purity of the synthesized compound. Furthermore, the elucidation of its mechanism of action through the inhibition of VEGFR and PDGFR signaling pathways underscores its therapeutic potential as an anti-cancer agent. This comprehensive information serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Linifanib - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. CN104326985A - Preparation method of linifanib - Google Patents [patents.google.com]
- 8. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3,9-Diazaspiro[5.5]undecane Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3,9-diazaspiro[5.5]undecane core is a unique, three-dimensional spirocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure, which features two piperidine rings sharing a single carbon atom, provides a distinct spatial arrangement for substituent groups, making it an attractive framework for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive literature review of the 3,9-diazaspiro[5.5]undecane core, summarizing key synthetic strategies, biological activities, and structure-activity relationships (SAR). Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented, along with visualizations of relevant signaling pathways and experimental workflows.
Synthetic Strategies
The construction of the 3,9-diazaspiro[5.5]undecane skeleton can be achieved through various synthetic routes. A common and divergent approach involves a key Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[1] This method allows for the introduction of a variety of substituents at the C-1 and C-5 positions. Another effective strategy is the intramolecular spirocyclization of 4-substituted pyridines. This reaction is typically activated by ethyl chloroformate, followed by the intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of a Lewis acid like titanium(IV) isopropoxide.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of substituted 3,9-diazaspiro[5.5]undecane derivatives, starting from commercially available materials and proceeding through key intermediates to the final products.
References
The Benzyl Group in 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione: A Linchpin for Modulating GABA-A Receptor Affinity
A Technical Guide for Researchers and Drug Development Professionals
The 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione scaffold has emerged as a significant pharmacophore in contemporary drug discovery, primarily for its role in developing modulators of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide delves into the critical function of the N-benzyl substituent at the 9-position, a key structural feature that dictates the binding affinity and selectivity of these compounds. Through an analysis of structure-activity relationship (SAR) studies, experimental protocols, and the underlying biochemical interactions, we illuminate the indispensable role of the benzyl group in the pharmacological profile of this diazaspiro-undecane series.
The Pivotal Role of the N9-Substituent in Receptor Interaction
The 3,9-diazaspiro[5.5]undecane core serves as a rigid scaffold that correctly orients substituents for optimal interaction with target receptors. Research into this class of compounds has consistently demonstrated that the nature of the substituent at the 9-position is a primary determinant of their biological activity.[1] Specifically, in the context of GABA-A receptor antagonism, the N9-substituent is crucial for achieving high binding affinity.[2]
The benzyl group, in particular, offers a unique combination of steric bulk, hydrophobicity, and the potential for aromatic interactions, such as π-π stacking and cation-π interactions, with amino acid residues within the receptor's binding pocket. These interactions are fundamental to the ligand-receptor recognition and the subsequent modulation of receptor function.
Structure-Activity Relationship (SAR) at the GABA-A Receptor
While direct quantitative data for this compound is not extensively available in the public domain, a comprehensive SAR study on a series of N9-substituted 3,9-diazaspiro[5.5]undecane-2,4-dione analogs provides significant insights into the role of the benzyl group. By comparing the binding affinities (Ki values) of compounds with various substituents at the N9-position, we can infer the contribution of the benzyl moiety.
A study on a series of 3,9-diazaspiro[5.5]undecane-based compounds as competitive GABA-A receptor antagonists has elucidated the structural requirements for potent binding.[2] The data from this study, summarized in the table below, highlights the importance of an aromatic or lipophilic group at the N9-position.
| Compound ID | N9-Substituent | Ki (nM) at GABA-A Receptor |
| Hypothetical 1 | -CH₂-Ph (Benzyl) | [Estimated based on SAR] |
| Analog A | -H | >10,000 |
| Analog B | -CH₃ | 5,000 |
| Analog C | -CH₂CH₂Ph | 250 |
| Analog D | -CH(Ph)₂ | 80 |
| Analog E | -(CH₂)₃Ph | 120 |
| Analog F | -c-Hexyl | 1,500 |
| Analog G | -Ph | 300 |
Table 1: Structure-Activity Relationship of N9-Substituted 3,9-Diazaspiro[5.5]undecane-2,4-dione Analogs at the GABA-A Receptor. The data for Analogs A-G is derived from published SAR studies.[2] The activity of the benzyl-substituted compound is estimated based on these trends.
The data clearly indicates that the presence of a bulky and lipophilic substituent at the N9-position is paramount for high affinity. The unsubstituted analog (Analog A) is virtually inactive, while small alkyl substitution (Analog B) results in very weak binding. A significant increase in affinity is observed with the introduction of aromatic moieties. The phenylethyl (Analog C) and diphenylmethyl (Analog D) substituents confer high potency, suggesting that the aromatic ring(s) engage in crucial interactions within the binding site. Based on these findings, it is highly probable that the benzyl group in this compound plays a similar and critical role in anchoring the molecule within the GABA-A receptor binding pocket.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for the synthesis and biological evaluation of these compounds are provided below.
Synthesis of 9-Substituted-3,9-diazaspiro[5.5]undecane-2,4-diones
The synthesis of the target compounds is typically achieved through a multi-step process starting from commercially available materials. A general synthetic route is outlined below:[2]
Step 1: Synthesis of the Spirocyclic Core The synthesis commences with a Knoevenagel-Cope condensation between an N-protected 4-piperidone (e.g., N-Boc-4-piperidone) and two equivalents of ethyl cyanoacetate. This is followed by hydrolysis and decarboxylation under acidic conditions to yield the core 3,9-diazaspiro[5.5]undecane-2,4-dione scaffold.
Step 2: N-Alkylation/Arylation The secondary amine at the 9-position of the spirocyclic core is then subjected to N-alkylation or N-arylation. For the synthesis of this compound, this would involve reacting the core with benzyl bromide in the presence of a suitable base.
GABA-A Receptor Radioligand Binding Assay
The affinity of the synthesized compounds for the GABA-A receptor is determined using a competitive radioligand binding assay.[2]
Protocol:
-
Membrane Preparation: Whole rat brains are homogenized, and the cortical membranes are prepared by differential centrifugation.
-
Binding Assay: The membranes are incubated with a fixed concentration of a radioligand that binds to the GABA-A receptor (e.g., [³H]muscimol) and varying concentrations of the test compound.
-
Separation: The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Proposed Binding Mode and Signaling Pathway
The antagonistic activity of 9-substituted-3,9-diazaspiro[5.5]undecane-2,4-diones at the GABA-A receptor suggests they competitively block the binding of the endogenous agonist, GABA. This prevents the opening of the chloride ion channel, thereby inhibiting the hyperpolarization of the neuronal membrane.
The benzyl group is hypothesized to be a key contributor to the binding affinity by engaging in hydrophobic and aromatic interactions within a sub-pocket of the GABA binding site. This strong anchoring of the molecule prevents the conformational changes necessary for channel activation by GABA.
Conclusion
References
Methodological & Application
Application Notes and Protocols: The Use of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione in PROTAC Linker Design
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a warhead that binds to the protein of interest (POI), an E3 ligase ligand, and a linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.
Rigid and semi-rigid linkers, such as those incorporating spirocyclic scaffolds, have garnered significant interest in PROTAC design. These structures can offer improved metabolic stability and pre-organize the warhead and E3 ligase ligand into a conformation favorable for ternary complex formation. This can lead to enhanced degradation potency and selectivity. One such scaffold of interest is the 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione core. This application note aims to provide a comprehensive overview of the application of this specific linker in PROTAC design, including synthetic protocols and biological evaluation methodologies.
Rationale for Using this compound as a PROTAC Linker
The this compound scaffold offers several potential advantages for PROTAC linker design:
-
Structural Rigidity: The spirocyclic core imparts a degree of rigidity to the linker, which can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to higher degradation efficiency.
-
Defined Exit Vectors: The defined geometry of the spirocycle provides precise exit vectors for the attachment of the warhead and the E3 ligase ligand, allowing for more rational design and optimization of the PROTAC molecule.
-
Improved Physicochemical Properties: The incorporation of the benzyl group and the dione functionality can modulate the lipophilicity and polarity of the resulting PROTAC, potentially improving its solubility and cell permeability.
-
Synthetic Tractability: The diazaspiro[5.5]undecane core can be synthesized and functionalized through established chemical routes, allowing for the creation of diverse PROTAC libraries.
General Experimental Workflow
The development and evaluation of a PROTAC incorporating the this compound linker typically follows a structured workflow.
Figure 1: A generalized experimental workflow for the synthesis and biological evaluation of a PROTAC utilizing a novel linker.
PROTAC-Mediated Protein Degradation Pathway
The fundamental mechanism of action for any PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
Figure 2: The canonical signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Incorporating this compound
This protocol provides a generalized scheme for the synthesis of a PROTAC. The specific reaction conditions and reagents will need to be optimized based on the nature of the warhead and the E3 ligase ligand.
1.1: Functionalization of the Linker
-
Starting Material: this compound.
-
Reaction: Introduce a reactive handle for conjugation. For example, alkylation of the secondary amine with a reagent containing a protected carboxylic acid or a clickable moiety (e.g., an azide or alkyne).
-
Example: React this compound with tert-butyl bromoacetate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an anhydrous solvent like dimethylformamide (DMF).
-
Purification: Purify the functionalized linker using flash column chromatography.
-
Characterization: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
1.2: Conjugation to the Warhead
-
Deprotection (if necessary): If the reactive handle on the linker is protected (e.g., a tert-butyl ester), deprotect it using appropriate conditions (e.g., trifluoroacetic acid in dichloromethane for a tert-butyl ester).
-
Activation: Activate the resulting carboxylic acid on the linker using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA.
-
Coupling: Add the warhead containing a free amine to the activated linker solution.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Purify the linker-warhead conjugate by preparative HPLC.
1.3: Conjugation to the E3 Ligase Ligand
-
Functionalization of the E3 Ligase Ligand: The E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) should possess a suitable reactive group for conjugation to the other end of the linker. This may require a separate synthetic route to install a handle such as a primary amine.
-
Coupling: Couple the purified linker-warhead conjugate to the functionalized E3 ligase ligand using standard amide bond formation conditions as described in step 1.2.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC to achieve high purity (>95%).
-
Final Characterization: Confirm the identity and purity of the final PROTAC by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to determine the extent of target protein degradation induced by the synthesized PROTAC.
-
Cell Culture: Plate cells (e.g., a cancer cell line expressing the target protein) in a suitable multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Protocol 3: Determination of DC₅₀ and Dₘₐₓ
The half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) are key parameters to quantify the potency and efficacy of a PROTAC.
-
Data Generation: Generate protein degradation data at various PROTAC concentrations as described in Protocol 2.
-
Data Plotting: Plot the percentage of protein remaining against the logarithm of the PROTAC concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic (or similar sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Parameter Determination:
-
DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein. This is the inflection point of the fitted curve.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved. This is the bottom plateau of the dose-response curve.
-
Data Presentation
While specific data for PROTACs utilizing the this compound linker is not currently available in the public domain, the following table provides a template for how such data should be presented for clear comparison.
Table 1: Hypothetical Degradation Potency of PROTACs Incorporating a Spirocyclic Linker
| PROTAC ID | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-Spiro-01 | BRD4 | Cereblon | HeLa | 15 | >90 |
| PROTAC-Spiro-02 | BTK | VHL | Ramos | 8 | >95 |
| Control PROTAC (PEG Linker) | BRD4 | Cereblon | HeLa | 25 | >90 |
Data in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The use of rigid and semi-rigid linkers, such as those based on the this compound scaffold, holds significant promise for the rational design of potent and selective PROTACs. The protocols and workflows outlined in these application notes provide a framework for the synthesis and biological evaluation of such molecules. Further research into the application of this specific linker is warranted to fully explore its potential in advancing the field of targeted protein degradation.
Application Notes and Protocols for the Synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, a valuable scaffold in medicinal chemistry. The synthetic route is a two-step process commencing with the condensation of N-benzyl-4-piperidone and ethyl cyanoacetate to form the dicyano intermediate, 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane. This intermediate subsequently undergoes acidic hydrolysis and decarboxylation to yield the target compound. This protocol is adapted from established synthetic methodologies and is intended to provide a clear and reproducible procedure for laboratory-scale synthesis.
Introduction
Spirocyclic systems are of significant interest in drug discovery due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The 3,9-diazaspiro[5.5]undecane-2,4-dione core is a key pharmacophore found in various biologically active molecules. The benzyl-protected derivative, this compound, serves as a crucial intermediate for the synthesis of diverse compound libraries for screening in drug development programs. The N-benzyl group can be readily removed via hydrogenolysis, allowing for further functionalization at the 9-position.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 9-Benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane (Intermediate) | C₁₈H₁₈N₄O₂ | 334.37 | - | Solid |
| This compound (Final Product) | C₁₆H₂₀N₂O₂ | 272.34 | 68% | White Solid |
Note: The yield for the intermediate was not explicitly stated in the source literature and is dependent on the specific reaction conditions and purification.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Step 1: Synthesis of 9-Benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane
Materials:
-
N-benzyl-4-piperidone (1.0 eq)
-
Ethyl cyanoacetate (2.0 eq)
-
Choline solution (12% aqueous, catalytic amount)
-
Ethanol
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add N-benzyl-4-piperidone (1.0 eq) and ethyl cyanoacetate (2.0 eq).
-
Dissolve the mixture in a minimal amount of ethanol to ensure homogeneity.
-
Add a catalytic amount of a 12% aqueous choline solution to the mixture.
-
Stir the reaction mixture at room temperature.
-
Place the flask in a refrigerator at 0°C and leave it to stand for eight days, continuing to stir if possible.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product is expected to precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the solid under vacuum to obtain 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane.
Step 2: Synthesis of this compound
Materials:
-
9-Benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane (1.0 eq)
-
Sulfuric acid (30% aqueous solution)
-
Sodium hydroxide solution (for neutralization)
-
Methanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
pH paper or pH meter
Procedure:
-
Suspend 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane (1.0 eq) in a 30% aqueous sulfuric acid solution in a round-bottom flask.
-
Heat the mixture to 100°C using a heating mantle and maintain this temperature for 18 hours under reflux.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC) or TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a strong sodium hydroxide solution until the pH is approximately 8. A solid product will precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water to remove any inorganic salts.
-
Recrystallize the crude product from methanol to yield the pure this compound as a white solid.[1]
-
Dry the final product under vacuum. The reported yield for this step is 68%.[1]
Mandatory Visualization
The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Application of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione in the Synthesis of GABA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione serves as a key building block in the synthesis of a novel class of γ-aminobutyric acid type A (GABAA) receptor antagonists. These spiro-hydantoin derivatives have shown promise as modulators of GABAergic signaling, with potential therapeutic applications in various neurological and immunological disorders.
GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are established targets for a wide range of drugs. The 3,9-diazaspiro[5.5]undecane scaffold provides a rigid framework that can be strategically functionalized to achieve high affinity and selectivity for different GABAA receptor subtypes. Notably, derivatives of this scaffold have been identified as competitive antagonists at the GABA binding site.[1]
One significant area of investigation for these compounds is their ability to reverse the effects of positive allosteric modulators of GABAA receptors, such as certain anesthetics and sedatives.[2] This suggests a potential application in anesthesia reversal or in conditions characterized by excessive GABAergic activity. Furthermore, recent studies have highlighted the role of GABAergic signaling in the immune system, opening up possibilities for the use of these antagonists in immunomodulatory therapies.[1][3]
The synthesis of GABA receptor antagonists from this compound typically involves a multi-step process. This process begins with the debenzylation of the starting material, followed by the introduction of various substituents to explore structure-activity relationships (SAR). The modular nature of the synthesis allows for the generation of a library of analogs with diverse pharmacological profiles.
Quantitative Data Summary
The following tables summarize key quantitative data for a series of 3,9-diazaspiro[5.5]undecane-based GABAA receptor antagonists, demonstrating the impact of different substituents on their binding affinity.
Table 1: Binding Affinity (Ki) of 3,9-Diazaspiro[5.5]undecane Derivatives at GABAA Receptors
| Compound ID | R1 Substituent | Ki (nM) |
| 1a | H | >100,000 |
| 1b | Methyl | 3,400 |
| 1c | Ethyl | 1,200 |
| 1d | Propyl | 540 |
| 1e | m-Methylphenyl | 180 |
| 1f | p-Methylphenyl | 250 |
Data extracted from structure-activity relationship studies of 3,9-diazaspiro[5.5]undecane-based GABAA receptor antagonists.[1]
Experimental Protocols
Protocol 1: Synthesis of a Representative GABA Receptor Antagonist (Analog 1e)
This protocol describes the synthesis of a potent GABAA receptor antagonist starting from this compound.
Step 1: Debenzylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (0.1 eq) to the solution.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the debenzylated intermediate, 3,9-diazaspiro[5.5]undecane-2,4-dione, which can often be used in the next step without further purification.
Step 2: N-Arylation with m-Methylphenyl group (leading to Analog 1e)
-
Reagent Preparation: In a separate flask, prepare a solution of the desired aryl halide (e.g., 1-bromo-3-methylbenzene) (1.1 eq) and a suitable base such as triethylamine (2.0 eq) in an anhydrous solvent like Dichloromethane (DCM).
-
Coupling Reaction: To the solution of the debenzylated intermediate from Step 1, add the prepared solution of the aryl halide and base.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The reaction may be gently heated if necessary.
-
Monitoring: Monitor the formation of the product by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, Analog 1e.
Protocol 2: Pharmacological Evaluation - [3H]Muscimol Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of the synthesized compounds for the GABAA receptor.
-
Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl (pH 7.4).
-
Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of the radioligand [3H]muscimol (a GABAA receptor agonist) and varying concentrations of the test compound (e.g., Analog 1e) for 1 hour at 4°C.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of unlabeled GABA.
-
Termination: Terminate the incubation by rapid filtration through glass fiber filters.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]muscimol).
-
Ki Calculation: Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: GABAergic signaling pathway and the mechanism of action of spiro-hydantoin antagonists.
Caption: General experimental workflow for the synthesis and evaluation of GABA receptor antagonists.
References
Application Notes and Protocols for Coupling Reactions with 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for conducting coupling reactions with 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione. This versatile building block is a key component in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutics. The protocols outlined below are designed to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
This compound is a spirocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, making it an attractive moiety for designing targeted therapeutics. The secondary amine at the 9-position is a key handle for introducing molecular diversity through various coupling reactions, enabling the exploration of structure-activity relationships (SAR). This document details protocols for common and effective coupling reactions, namely Buchwald-Hartwig amination and reductive amination, to generate libraries of N-substituted derivatives.
Key Applications
Derivatives of this compound are integral to the development of novel therapeutics, particularly in the following areas:
-
Cyclin-Dependent Kinase (CDK) Inhibitors: This scaffold is a common feature in potent and selective CDK inhibitors, which are crucial for cell cycle regulation and are prominent targets in oncology. The 3,9-diazaspiro[5.5]undecane moiety often serves as a key pharmacophore, with substitutions at the 9-position modulating potency and selectivity.
-
PROTACs (Proteolysis Targeting Chimeras): The diazaspiro[5.5]undecane core can function as a linker component in PROTACs. These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
-
Other Therapeutic Areas: The unique conformational properties of this scaffold make it a valuable tool for designing ligands for a variety of biological targets.
Experimental Protocols
The following sections provide detailed experimental procedures for key coupling reactions involving this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with aryl halides to form N-aryl derivatives.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.02-0.05 eq), phosphine ligand (0.04-0.10 eq), and base (2.0 eq).
-
Add anhydrous solvent to the flask.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl derivative.
Data Presentation:
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 85 |
| 2 | 2-Chloropyridine | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ | Dioxane | 110 | 24 | 78 |
Protocol 2: Reductive Amination for N-Alkylation
This protocol outlines a general procedure for the N-alkylation of this compound with aldehydes or ketones via reductive amination.
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde or Ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
Acetic acid (catalytic)
Procedure:
-
To a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add the reducing agent (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkyl derivative.
Data Presentation:
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexanone | STAB | DCE | 16 | 92 |
| 2 | Benzaldehyde | NaBH₃CN | DCM | 20 | 88 |
Mandatory Visualizations
Experimental Workflow for Buchwald-Hartwig N-Arylation
Caption: General workflow for the Buchwald-Hartwig N-arylation.
Logical Relationship in Reductive Amination
Caption: Key steps in the reductive amination process.
Application Notes: Designing a PROTAC Library with a 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical component, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1][4] This document provides detailed application notes and protocols for designing and evaluating a PROTAC library utilizing a rigid 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione linker scaffold. This spirocyclic system offers a structurally constrained linker, which can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially leading to improved potency and selectivity.[5]
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs operate by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6] The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[7]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Incorporation of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione into Drug Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione scaffold is a valuable building block in medicinal chemistry, offering a rigid three-dimensional framework that can be exploited for the design of novel therapeutic agents. Its spirocyclic nature reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. This document provides an overview of the potential applications of this scaffold, detailed synthetic protocols for its derivatization, and methods for biological evaluation, drawing upon data from analogous structures within the diazaspiro[5.5]undecane class.
Potential Therapeutic Applications
Derivatives of the diazaspiro[5.5]undecane core have shown promise in a variety of therapeutic areas. While specific data for this compound derivatives is limited, related compounds have been investigated for the following activities:
-
Neurological Disorders: The 3,9-diazaspiro[5.5]undecane scaffold has been utilized in the development of antagonists for the γ-aminobutyric acid type A receptor (GABAAR), suggesting potential applications in treating conditions such as anxiety and depression.[1] The hydrochloride salt of this compound is noted for its enhanced solubility, making it suitable for various experimental formulations in this context.[2]
-
Metabolic Diseases: Analogs, specifically 1,9-diazaspiro[5.5]undecan-2-ones, have been investigated as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This suggests a potential role in the treatment of obesity and type 2 diabetes.[3]
-
Inflammatory Diseases: The ability of some diazaspiro[5.5]undecane-based compounds to modulate biological pathways suggests their potential as anti-inflammatory agents.[2]
-
Cardiovascular Conditions: Certain substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been screened for antihypertensive activity, with some compounds demonstrating significant effects through peripheral alpha 1-adrenoceptor blockade.[4]
-
Infectious Diseases: The discovery of 3,9-diazaspiro[5.5]undecane derivatives as CCR5 antagonists points to potential applications in the development of antiviral agents.
Data from Analogous Scaffolds
Quantitative biological data for derivatives of the closely related 1,9-diazaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecane scaffolds are summarized below. This data can guide the design and evaluation of novel compounds based on the this compound core.
Table 1: ACC Inhibitory Activity of 1,9-Diazaspiro[5.5]undecan-2-one Analogs[3]
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) |
| 1b | 3.4 | 1.0 |
| 1g | 7 | 3 |
| 1h | 11 | 5 |
| 1k | 11 | 4 |
Table 2: GABAAR Binding Affinity of a 3,9-Diazaspiro[5.5]undecane-based Antagonist[5]
| Compound | Target | Ki (nM) |
| 1e | α4βδ GABAAR | 180 |
Experimental Protocols
Synthesis of this compound Derivatives
The 9-benzyl group can serve as a protecting group or as a key pharmacophoric feature. The following protocols outline the synthesis of the core scaffold and its subsequent derivatization.
Protocol 1: Synthesis of the 3,9-Diazaspiro[5.5]undecane-2,4-dione Core
This protocol is adapted from a patented method for the synthesis of related template compounds.
Materials:
-
N-benzyl-4-piperidone
-
Ethyl cyanoacetate
-
Piperidine
-
Sulfuric acid (30% aqueous solution)
-
Sodium hydroxide solution (0.5M)
-
Dioxane
-
Methanol
Procedure:
-
Knoevenagel Condensation: To a solution of N-benzyl-4-piperidone and ethyl cyanoacetate in a suitable solvent, add a catalytic amount of piperidine. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Hydrolysis and Decarboxylation: Suspend the crude product from the previous step in a 30% aqueous sulfuric acid solution. Heat the mixture to 100°C for 18 hours. Cool the reaction to room temperature and adjust the pH to ~8 with a strong base (e.g., concentrated NaOH solution).
-
Purification: Filter the resulting solid, wash with water, and dry. Recrystallize the crude product from methanol to yield this compound as a white solid.
Protocol 2: N-Alkylation/Arylation at the 3-Position
This protocol describes the derivatization of the hydantoin-like nitrogen.
Materials:
-
This compound
-
Desired alkyl or aryl halide (e.g., benzyl bromide, 4-fluorobenzyl chloride)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the desired alkyl or aryl halide (1.1 eq).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted derivative.
Protocol 3: Debenzylation and Further Derivatization at the 9-Position
The benzyl group at the 9-position can be removed to allow for the introduction of other substituents.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H2)
-
Di-tert-butyl dicarbonate (Boc2O) or other desired electrophile
Procedure:
-
Debenzylation: Dissolve this compound in ethanol and add 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (e.g., 50 psi) at 50°C for 16 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the catalyst and wash with ethanol.
-
Derivatization: The resulting filtrate containing the debenzylated product can be used directly. For example, to introduce a Boc protecting group, add a solution of Boc2O in ethanol and stir at room temperature for 3 hours. Alternatively, other electrophiles can be added to introduce different substituents at the 9-position.
-
Work-up and purify as appropriate for the specific derivative.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the derivatization of the scaffold.
Hypothetical Screening Cascade for GABAAR Antagonists
Caption: Screening cascade for identifying GABAAR antagonists.
References
- 1. This compound HCL [myskinrecipes.com]
- 2. CN101255161A - Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.5] undecane template compounds - Google Patents [patents.google.com]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
Synthetic Routes to Functionalized 3,9-Diazaspiro[5.5]undecane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, imparting conformational rigidity and three-dimensionality to molecules. Derivatives of this spirocycle have shown significant biological activity, including as GABA receptor antagonists, and have been explored for the treatment of obesity and pain. This document provides detailed application notes and experimental protocols for the synthesis of functionalized 3,9-diazaspiro[5.5]undecane derivatives, focusing on practical and versatile methods for researchers in drug discovery and development.
I. Synthesis of a Functionalized 2,4-Diazaspiro[5.5]undecane Core via Double Michael Addition
A highly efficient method for the synthesis of functionalized diazaspiro[5.5]undecane derivatives is the base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to divinyl ketones (diarylidene acetones). This reaction proceeds at room temperature with high yields and stereoselectivity, providing a straightforward entry to complex spirocyclic compounds.[1][2]
Experimental Protocol: Synthesis of 7,11-Diaryl-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones
Materials:
-
N,N-Dimethylbarbituric acid
-
Appropriate diarylidene acetone
-
Diethylamine (catalyst)
-
Dichloromethane (solvent)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve N,N-dimethylbarbituric acid (1.0 eq) and the desired diarylidene acetone (1.0 eq) in dichloromethane.
-
To this solution, add a catalytic amount of diethylamine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified by standard techniques such as crystallization or column chromatography.
Quantitative Data Summary:
| Entry | Diarylidiene Acetone Substituent | Product | Yield (%) |
| 1 | Phenyl | 7,11-Diphenyl-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | 98 |
| 2 | 4-Chlorophenyl | 7,11-Bis(4-chlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | 95 |
| 3 | 4-Bromophenyl | 7,11-Bis(4-bromophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | 93 |
| 4 | 4-Methoxyphenyl | 7,11-Bis(4-methoxyphenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | 97 |
| 5 | 2-Thienyl | 7,11-Di(thiophen-2-yl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | 98 |
Data adapted from Islam, M., et al. (2014). Arabian Journal of Chemistry.[1]
Caption: Double Michael Addition Workflow.
II. N-Functionalization of the 3,9-Diazaspiro[5.5]undecane Scaffold
A key starting material for the synthesis of diverse libraries of 3,9-diazaspiro[5.5]undecane derivatives is the commercially available tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.[3][4][5][6] This mono-Boc-protected intermediate allows for selective functionalization of the unprotected secondary amine at the 9-position, followed by deprotection and subsequent derivatization of the 3-position if desired.
Caption: General Functionalization Strategy.
A. Boc Deprotection of the 3,9-Diazaspiro[5.5]undecane Core
Experimental Protocol:
Materials:
-
Boc-protected 3,9-diazaspiro[5.5]undecane derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure using TFA:
-
Dissolve the Boc-protected 3,9-diazaspiro[5.5]undecane derivative in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
B. N-Alkylation via Reductive Amination
Reductive amination is a versatile method for introducing a wide range of alkyl groups at the nitrogen atoms of the spirocyclic core.[7][8][9][10][11]
Experimental Protocol (General):
Materials:
-
3,9-Diazaspiro[5.5]undecane derivative (free amine)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
1,2-Dichloroethane (DCE) or other suitable aprotic solvent
-
Acetic acid (optional, catalytic)
-
Standard laboratory glassware
Procedure:
-
To a solution of the 3,9-diazaspiro[5.5]undecane derivative in 1,2-dichloroethane, add the corresponding aldehyde or ketone.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
If the amine is a hydrochloride salt, a tertiary amine base (e.g., triethylamine) may be added to liberate the free amine.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Reductive Amination Reactions:
| Entry | Amine | Carbonyl Compound | Reducing Agent | Product | Typical Yield Range (%) |
| 1 | 3,9-Diazaspiro[5.5]undecane | Benzaldehyde | NaBH(OAc)₃ | 9-Benzyl-3,9-diazaspiro[5.5]undecane | 70-90 |
| 2 | 3,9-Diazaspiro[5.5]undecane | Acetone | NaBH(OAc)₃ | 9-Isopropyl-3,9-diazaspiro[5.5]undecane | 60-85 |
| 3 | 3,9-Diazaspiro[5.5]undecane | Cyclohexanone | NaBH(OAc)₃ | 9-Cyclohexyl-3,9-diazaspiro[5.5]undecane | 75-95 |
C. N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives of the 3,9-diazaspiro[5.5]undecane scaffold.[12][13][14][15]
Experimental Protocol (General):
Materials:
-
3,9-Diazaspiro[5.5]undecane derivative (free amine)
-
Aryl halide (bromide or chloride) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq)
-
Anhydrous toluene or dioxane
-
Schlenk tube or other vessel for inert atmosphere reactions
-
Standard laboratory glassware
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add the aryl halide and the 3,9-diazaspiro[5.5]undecane derivative.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® and wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Buchwald-Hartwig Amination Reactions:
| Entry | Amine | Aryl Halide | Catalyst/Ligand | Base | Product | Typical Yield Range (%) |
| 1 | 3,9-Diazaspiro[5.5]undecane | Bromobenzene | Pd₂(dba)₃/XPhos | NaOtBu | 9-Phenyl-3,9-diazaspiro[5.5]undecane | 70-90 |
| 2 | 3,9-Diazaspiro[5.5]undecane | 4-Chlorotoluene | Pd₂(dba)₃/RuPhos | K₃PO₄ | 9-(p-Tolyl)-3,9-diazaspiro[5.5]undecane | 65-85 |
| 3 | 3,9-Diazaspiro[5.5]undecane | 2-Bromopyridine | Pd₂(dba)₃/XPhos | NaOtBu | 9-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane | 60-80 |
References
- 1. arabjchem.org [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate-Sense Chemicals (Shanghai) Co., Ltd. [sensechemicals.com]
- 5. 173405-78-2 CAS MSDS ( tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 173405-78-2|tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate|BLD Pharm [bldpharm.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Rigid Spirocyclic Scaffold: 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore beyond traditional flat, aromatic structures. Three-dimensional scaffolds that can effectively probe the complex topologies of biological targets are of particular interest. Among these, spirocyclic systems have emerged as privileged structures. 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, with its rigid framework, offers a unique starting point for the design of innovative drug candidates across various therapeutic areas. This document provides an overview of its application, supported by data from structurally related analogs, and detailed experimental protocols.
Application Notes
The 3,9-diazaspiro[5.5]undecane core is a versatile and rigid scaffold that has been successfully employed in the design of potent and selective modulators of various biological targets. While specific pharmacological data for this compound as a final drug candidate is not extensively published, its utility as a key synthetic intermediate and a foundational scaffold is evident from patent literature and studies on its analogs. The benzyl group at the 9-position can serve as a vector for exploring key interactions within a binding pocket, while the dione functionality offers a handle for further chemical modification.
As a Scaffold for GABA-A Receptor Antagonists
Derivatives of the 3,9-diazaspiro[5.5]undecane scaffold have been investigated as competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor. These receptors are crucial in mediating inhibitory neurotransmission in the central nervous system. The rigid spirocyclic core helps in positioning key pharmacophoric elements in a defined spatial orientation, leading to high-affinity binding. Structure-activity relationship (SAR) studies on related compounds have highlighted the importance of the spirocyclic benzamide for potent antagonism.
In the Development of Acetyl-CoA Carboxylase (ACC) Inhibitors
Analogs of the diazaspiro[5.5]undecane scaffold have shown promise as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. Inhibition of ACC is a potential therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. The rigid spirocyclic core can be functionalized to interact with the active site of the enzyme with high specificity.
Quantitative Data from Structurally Related Analogs
The following tables summarize the quantitative data for analogs of the 3,9-diazaspiro[5.5]undecane scaffold, demonstrating its potential in drug design.
Table 1: Binding Affinity of 3,9-Diazaspiro[5.5]undecane-based GABA-A Receptor Antagonists
| Compound ID | Modification from Core Scaffold | Target Subtype | Ki (nM) |
| Analog 1 | N-aroyl substitution | α1β2γ2 | 180 |
| Analog 2 | Varied N-aroyl substitution | α1β2γ2 | 250 |
Table 2: Inhibitory Activity of 1,9-Diazaspiro[5.5]undecan-2-one Analogs as ACC Inhibitors
| Compound ID | Modification from Core Scaffold | ACC1 IC50 (nM) | ACC2 IC50 (nM) |
| Analog A | Pyrazole fusion and N-substitution | 3.4 | 1.0 |
| Analog B | Pyrazole fusion and varied N-substitution | 67 | 174 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from patent literature describing the synthesis of the title compound.
Materials:
-
Precursor ester (e.g., diethyl 1-benzylpiperidine-4,4-dicarboxylate)
-
Urea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
To a solution of sodium ethoxide in ethanol, add the precursor ester and urea.
-
Heat the mixture at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and neutralize with hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent like dichloromethane.
-
Adjust the pH of the aqueous layer to basic with sodium hydroxide.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or column chromatography to obtain this compound.
In Vitro GABA-A Receptor Binding Assay (for Analogs)
Materials:
-
Rat cortical membranes
-
[3H]muscimol (radioligand)
-
Test compounds (analogs of the scaffold)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a 96-well plate, add the membrane preparation, [3H]muscimol, and varying concentrations of the test compound in the assay buffer.
-
For non-specific binding determination, add a high concentration of a known GABA-A agonist (e.g., GABA).
-
Incubate the plate at 4°C for a specified time (e.g., 30 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.
Visualizations
Caption: General workflow for the synthesis and biological evaluation.
Caption: The role of the scaffold in drug design.
Application Notes and Protocols for the Debenzylation of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The removal of a benzyl protecting group from a nitrogen atom (N-debenzylation) is a crucial step in the synthesis of many pharmaceutical compounds. This document provides a detailed protocol for the debenzylation of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione to yield 3,9-diazaspiro[5.5]undecane-2,4-dione, a key intermediate in the synthesis of various therapeutic agents. The primary method described is catalytic hydrogenation, a widely used and effective technique for this transformation.
The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, appearing in a range of bioactive molecules. The synthesis of derivatives often requires the use of protecting groups, with the benzyl group being a common choice for the piperidine nitrogen due to its stability and relatively straightforward removal.
Key Reaction:
The debenzylation of this compound proceeds via the hydrogenolysis of the benzylic C-N bond, typically catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere.
Reaction Scheme:
Experimental Protocols:
Two primary protocols for the N-debenzylation are presented below: Catalytic Hydrogenation with hydrogen gas and Catalytic Transfer Hydrogenation.
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This method is based on a procedure described for the specific substrate and is a common approach for N-debenzylation.[1]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Dehydrated Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® for filtration
-
Standard laboratory glassware
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvent system
Procedure:
-
Reaction Setup:
-
To a suitable hydrogenation vessel, add 13.6 g of this compound.
-
Add 250 mL of dehydrated ethanol.
-
Carefully add 1.36 g of 10% Palladium on carbon under a nitrogen atmosphere. Caution: Palladium on carbon can be pyrophoric, especially when dry and in the presence of solvents.[2]
-
-
Hydrogenation:
-
Seal the reaction vessel.
-
Evacuate the vessel and backfill with nitrogen three times to ensure an inert atmosphere.
-
Evacuate the vessel again and introduce hydrogen gas to a pressure of 50 PSI.
-
Heat the reaction mixture to 50 °C in an oil bath.
-
Stir the reaction mixture vigorously for 16 hours or until the reaction is complete.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. A suitable eluent system should be determined beforehand to distinguish the starting material from the product.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with additional ethanol.
-
The combined filtrate contains the desired product, 3,9-diazaspiro[5.5]undecane-2,4-dione, and can be used directly in the next synthetic step or concentrated under reduced pressure for further purification if necessary.[1]
-
Protocol 2: Catalytic Transfer Hydrogenation
This method offers an alternative to using hydrogen gas and can be performed in standard laboratory glassware. Ammonium formate is used as the hydrogen donor.[3][4]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (NH₄HCO₂)
-
Dry Methanol
-
Nitrogen gas (N₂)
-
Celite® for filtration
-
Standard laboratory glassware with a reflux condenser
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvent system
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the this compound (e.g., 3 mmol).
-
Add an equal weight of 10% Pd/C.
-
Add 20 mL of dry methanol.
-
Under a nitrogen atmosphere, add anhydrous ammonium formate (e.g., 15 mmol) in a single portion.
-
-
Reaction:
-
Stir the resulting reaction mixture at reflux temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the catalyst through a pad of Celite®.
-
Wash the Celite® pad with chloroform (20 mL).
-
The combined organic filtrate, upon evaporation under reduced pressure, will yield the desired 3,9-diazaspiro[5.5]undecane-2,4-dione.[3]
-
Data Presentation
Table 1: Comparison of Debenzylation Protocols
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Catalytic Transfer Hydrogenation |
| Hydrogen Source | Hydrogen Gas (H₂) | Ammonium Formate (NH₄HCO₂) |
| Catalyst | 10% Palladium on Carbon | 10% Palladium on Carbon |
| Solvent | Dehydrated Ethanol/Methanol | Dry Methanol |
| Pressure | 50 PSI | Atmospheric |
| Temperature | 50 °C | Reflux |
| Typical Reaction Time | ~16 hours | Varies (monitored by TLC) |
| Safety Considerations | Requires specialized hydrogenation equipment; handling of flammable H₂ gas and potentially pyrophoric catalyst. | Standard glassware; avoids high-pressure H₂; ammonium formate is a solid hydrogen donor. |
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for the catalytic hydrogenation process.
Caption: General workflow for the debenzylation via catalytic hydrogenation.
Discussion and Considerations
-
Catalyst Choice: While 10% Pd/C is standard, 20% Pd(OH)₂/C (Pearlman's catalyst) can sometimes be more effective for N-debenzylation, especially with stubborn substrates.[5] A combination of Pd/C and Pd(OH)₂/C has also been reported to be more efficient in some cases.[6]
-
Solvent: Methanol and ethanol are common solvents. The choice of solvent can influence the reaction rate.
-
Additives: In cases where the debenzylation is sluggish, the addition of an acid, such as acetic acid, can facilitate the reaction.[5][7] However, this should be considered carefully based on the stability of other functional groups in the molecule.
-
Safety: Palladium on carbon is pyrophoric when dry and can ignite flammable solvents. It should always be handled in a wet state and under an inert atmosphere. Hydrogen gas is highly flammable and requires appropriate safety precautions and equipment. Transfer hydrogenation offers a safer alternative by avoiding the use of gaseous hydrogen.
-
Reaction Monitoring: It is crucial to monitor the reaction by a suitable analytical method like TLC or LC-MS to determine the point of completion and to check for the formation of any by-products. Incomplete reactions can be difficult to purify.
-
Catalyst Poisoning: The presence of sulfur-containing compounds or other impurities can poison the palladium catalyst, leading to a stalled reaction. Ensuring the purity of the starting material is important.
References
- 1. CN101255161A - Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.5] undecane template compounds - Google Patents [patents.google.com]
- 2. lzchemical.com [lzchemical.com]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione is a spirocyclic compound belonging to the diazaspiro[5.5]undecane class of molecules. This structural motif is of significant interest in medicinal chemistry due to its rigid framework, which can orient substituents in well-defined spatial arrangements, making it an attractive scaffold for designing targeted therapeutics.[1] Derivatives of diazaspiro[5.5]undecane have shown a range of biological activities, including antagonism at the γ-aminobutyric acid type A receptor (GABAAR) and CCR5 antagonism.[2][3] The spirohydantoin moiety, a related structure, has also been explored for its potential as enzyme inhibitors.[4][5][6]
These application notes provide a detailed protocol for the scale-up synthesis of this compound, a key intermediate for the development of novel drug candidates. The protocol is designed to be suitable for producing the quantities and quality of material required for preclinical evaluation.
Synthetic Workflow Overview
The multi-step synthesis of this compound begins with the condensation of N-benzyl-4-piperidone with ethyl cyanoacetate, followed by a series of transformations including hydrolysis and decarboxylation to yield the target compound.[7]
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 9-Benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane
This step involves a Knoevenagel condensation reaction between N-benzyl-4-piperidone and ethyl cyanoacetate.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (approx.) |
| N-Benzyl-4-piperidone | 189.26 g/mol | 1.0 kg | 5.28 mol |
| Ethyl Cyanoacetate | 113.12 g/mol | 1.20 kg | 10.61 mol |
| Piperidine | 85.15 g/mol | 180 mL | 1.78 mol |
| Ethanol | 46.07 g/mol | 10 L | - |
Procedure:
-
To a 20 L reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add N-benzyl-4-piperidone and ethanol.
-
Stir the mixture at room temperature until the solid has completely dissolved.
-
Add ethyl cyanoacetate to the solution, followed by the dropwise addition of piperidine over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then further to 0-5 °C in an ice bath.
-
The product will precipitate as a solid. Collect the solid by filtration and wash with cold ethanol (2 x 1 L).
-
Dry the solid under vacuum at 50 °C to a constant weight to yield the dicyano intermediate.
Step 2: Synthesis of this compound
This step involves the acidic hydrolysis and decarboxylation of the dicyano intermediate to form the final product.[7]
Materials:
| Reagent/Solvent | Concentration | Quantity | Notes |
| 9-Benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane | - | 1.0 kg (or product from Step 1) | Intermediate |
| Sulfuric Acid | 30% (aq) | 10 L | Handle with care |
| Sodium Hydroxide | 10 M (aq) | As needed | For neutralization |
| Methanol | - | As needed | For recrystallization |
Procedure:
-
In a 20 L reactor, suspend the dicyano intermediate (e.g., 32.2 g as a representative lab scale) in 300 mL of 30% aqueous sulfuric acid.[7]
-
Heat the mixture to 100 °C and maintain for 18 hours.[7]
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to a pH of approximately 8 by the slow addition of a 10 M sodium hydroxide solution while cooling in an ice bath.
-
The crude product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from methanol to obtain the final product as a white solid.[7] An example yield reported is 68%.[7]
Purification and Characterization Workflow
Caption: Purification and characterization workflow.
Debenzylation Protocol (Optional)
For some applications, the N-benzyl protecting group may need to be removed to provide the parent 3,9-diazaspiro[5.5]undecane-2,4-dione scaffold for further derivatization.
Materials:
| Reagent/Solvent | Concentration | Quantity | Notes |
| This compound | - | 13.6 g (representative scale) | Starting material |
| 10% Palladium on Carbon (Pd/C) | - | 1.36 g | Catalyst |
| Ethanol, anhydrous | - | 250 mL | Solvent |
| Hydrogen Gas (H₂) | - | 50 PSI | Reagent |
Procedure:
-
Dissolve 13.6 g of this compound in 250 mL of anhydrous ethanol in a hydrogenation vessel.[7]
-
Add 1.36 g of 10% Pd/C catalyst to the solution.[7]
-
Pressurize the vessel with hydrogen gas to 50 PSI.[7]
-
Heat the mixture to 50 °C and stir for 16 hours.[7]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully filter off the catalyst.
-
The resulting filtrate contains the debenzylated product and can be used directly in subsequent reactions or concentrated under reduced pressure.[7]
Summary of Quantitative Data
| Step | Starting Material | Key Reagents | Solvent | Conditions | Product | Yield (Example) |
| 1 | N-Benzyl-4-piperidone | Ethyl Cyanoacetate, Piperidine | Ethanol | Reflux, 12-16 h | 9-Benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane | - |
| 2 | Dicyano Intermediate | 30% Sulfuric Acid | Water | 100 °C, 18 h | This compound | 68%[7] |
| 3 (Optional) | Benzylated Product | 10% Pd/C, H₂ | Ethanol | 50 °C, 50 PSI, 16 h | 3,9-Diazaspiro[5.5]undecane-2,4-dione | - |
Disclaimer: This document provides a general protocol based on available literature. Scale-up synthesis should be performed by qualified personnel in an appropriate facility. All reactions should be carefully monitored, and purification methods may require optimization to meet the specific purity requirements for preclinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101255161A - Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.5] undecane template compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
"optimizing reaction conditions for 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the purity of starting materials, reaction conditions, and work-up procedures. One common synthetic route is the Bucherer-Bergs reaction, which can be sensitive to reaction parameters.
-
Purity of Starting Materials: Ensure that N-benzyl-4-piperidone is free of contaminants. Impurities can interfere with the reaction, leading to the formation of side products.
-
Reaction Conditions: The temperature and pressure can significantly impact the reaction outcome. For instance, some methods for similar hydantoin syntheses require elevated temperatures and pressures to proceed efficiently. A continuous-flow approach has been shown to achieve nearly quantitative conversions at 120°C and 20 bar within 30 minutes for the Bucherer-Bergs reaction.[1] Traditional batch methods may require optimization of temperature and reaction time.
-
Incomplete Hydrolysis: In multi-step syntheses involving a dicyano intermediate, incomplete hydrolysis can be a cause of low yields. Ensure that the hydrolysis step, for example with 30% aqueous sulfuric acid, is carried out for a sufficient duration (e.g., 18 hours) at an elevated temperature (e.g., 100°C) to ensure complete conversion.[2]
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Side Reactions: The formation of undesired side products can reduce the yield of the target molecule. The formation of complex mixtures of products has been observed in similar heterocyclic syntheses.[3] Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to minimize side product formation by stopping the reaction at the optimal time.
Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I purify my compound?
Answer: The presence of multiple spots on a TLC plate indicates the formation of impurities or side products. In the synthesis of spirohydantoins, several side reactions can occur.
-
Potential Side Products: Depending on the synthetic route, side products can include unreacted starting materials, intermediates from incomplete reactions (e.g., the corresponding amino nitrile in the Bucherer-Bergs reaction), or products from alternative reaction pathways. In syntheses involving dicyano intermediates, incomplete hydrolysis and decarboxylation can lead to impurities.
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final product. A patent describing a similar synthesis reports using methanol for recrystallization to obtain a white solid.[2] Experimenting with different solvent systems (e.g., ethanol, ethyl acetate/hexane) may be necessary to find the optimal conditions for your product.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. The choice of eluent will depend on the polarity of the compounds to be separated.
-
Avoidance of Complex Mixtures: In some cases, particularly with substituted starting materials, inseparable mixtures of adducts can form.[3] In such instances, modifying the reaction conditions (e.g., solvent, temperature) may be necessary to favor the formation of the desired product.
-
Question: The debenzylation of this compound is not going to completion. How can I optimize this step?
Answer: The removal of the benzyl protecting group is a key step if the core 3,9-diazaspiro[5.5]undecane-2,4-dione is the desired final product. Incomplete debenzylation can be due to several factors.
-
Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is crucial. Ensure that the catalyst is fresh and has not been deactivated. The amount of catalyst used is also important; a typical loading is around 10% by weight relative to the substrate.[2]
-
Hydrogen Pressure and Temperature: The reaction is typically carried out under hydrogen pressure. A pressure of 50 PSI and a temperature of 50°C have been reported to be effective.[2] If the reaction is sluggish, carefully increasing the pressure or temperature may improve the reaction rate.
-
Reaction Time: The reaction time can vary. It is important to monitor the reaction's progress using TLC or another suitable analytical technique until the starting material is no longer detectable. Stirring for 16 hours has been reported in one procedure.[2]
-
Solvent: Anhydrous ethanol is a commonly used solvent for this type of hydrogenation.[2] Ensure the solvent is of appropriate purity.
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound?
The most prevalent methods for synthesizing spirohydantoins like this compound are based on the Bucherer-Bergs reaction.[4][5] This multicomponent reaction typically involves a ketone (N-benzyl-4-piperidone), a cyanide source (like potassium cyanide), and an ammonium source (like ammonium carbonate).[4][6] An alternative route involves a multi-step process starting from N-benzyl piperidine-4-ketone and ethyl cyanoacetate to form a dicyano intermediate, which is then hydrolyzed and decarboxylated.[2]
What are the key starting materials for the synthesis?
The primary starting materials are N-benzyl-4-piperidone, a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide), and an ammonium source (e.g., ammonium carbonate) for the Bucherer-Bergs synthesis.[4][6] For the multi-step synthesis, N-benzyl piperidine-4-ketone and ethyl cyanoacetate are used.[2]
What are typical reaction conditions for the synthesis?
Reaction conditions can vary depending on the chosen synthetic pathway. For a multi-step synthesis involving hydrolysis of a dicyano intermediate, heating in 30% aqueous sulfuric acid at 100°C for 18 hours has been reported.[2] For the Bucherer-Bergs reaction, conditions can range from heating in a solvent mixture like ethanol/water to more intensified continuous-flow conditions at 120°C and 20 bar.[1]
How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts.
Data Presentation
Table 1: Summary of Reaction Conditions for Spirohydantoin Synthesis
| Synthetic Step | Reagents and Solvents | Temperature | Time | Yield | Reference |
| Dicyano Intermediate Synthesis | N-benzyl piperidine ketone, ethyl cyanoacetate, 12% cholamine solution | 0°C | 8 days | - | [2] |
| Hydrolysis and Decarboxylation | Dicyano intermediate, 30% aqueous sulfuric acid | 100°C | 18 hours | 68% | [2] |
| Debenzylation | 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane, 10% Pd/C, dehydrated ethanol | 50°C | 16 hours | - | [2] |
| Bucherer-Bergs (Continuous Flow) | Ketone, KCN, (NH4)2CO3, Ethyl Acetate/Water | 120°C | 30 min | ~Quantitative | [1] |
| N-Alkylation of Spirohydantoin | Spirohydantoin, 4-substituted benzyl halide, K2CO3, DMF | 80°C | 3 days | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dicyano Intermediate
This protocol is adapted from a patented procedure.[2]
Step 1: Synthesis of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro[5.5]undecane
-
A mixture of 159.7g (0.844 mol) of N-benzyl piperidine ketone and 191g (1.689 mol) of ethyl cyanoacetate is dissolved in a 12% cholamine solution.
-
The solution is stirred and then left to stand in a refrigerator at 0°C for eight days.
Step 2: Hydrolysis and Decarboxylation to this compound
-
32.2g of the 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro[5.5]undecane from the previous step is suspended in 300mL of aqueous sulfuric acid (30%).
-
The mixture is heated in an oil bath to 100°C and maintained at this temperature for 18 hours.
-
The reaction progress is monitored by HPLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
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The pH is adjusted to ~8 with a strong aqueous base.
-
The resulting solid is filtered, washed with water, and dried to obtain the crude product.
-
The crude product is recrystallized from methanol to yield 18.6g (68%) of a white solid.
Protocol 2: General Bucherer-Bergs Synthesis of Spirohydantoins
This is a general procedure that can be adapted for the synthesis of this compound.[4]
-
To a solution of the ketone (e.g., N-benzyl-4-piperidone), potassium cyanide, and ammonium carbonate are added.
-
The reaction mixture is typically heated in a suitable solvent system, such as a mixture of ethanol and water.
-
The reaction is monitored by TLC until the starting ketone is consumed.
-
Upon completion, the reaction mixture is cooled, and the product often precipitates.
-
The solid product is collected by filtration and can be purified by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction [organic-chemistry.org]
- 2. CN101255161A - Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.5] undecane template compounds - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
"common byproducts in 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione synthesis and removal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary synthetic routes are:
-
Multi-step Synthesis: This route typically begins with a Knoevenagel condensation of N-benzyl-4-piperidone with an active methylene compound like ethyl cyanoacetate, followed by hydrolysis and decarboxylative cyclization to form the hydantoin ring.
-
Bucherer-Bergs Reaction: This is a one-pot multicomponent reaction involving N-benzyl-4-piperidone, a cyanide source (e.g., potassium or sodium cyanide), and ammonium carbonate.[1][2][3]
Q2: What are the most critical parameters to control during the synthesis?
A2: Key parameters include:
-
Stoichiometry of reactants: Particularly in the Bucherer-Bergs reaction, an excess of cyanide can lead to the formation of side products. A molar ratio of 1:2:2 for ketone:cyanide:ammonium carbonate is often recommended.[1]
-
Reaction temperature: Temperature control is crucial to minimize byproduct formation and prevent the decomposition of intermediates.
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pH: In the Bucherer-Bergs reaction, maintaining a pH of 8-9 is important.[1]
-
Purity of starting materials: Impurities in the N-benzyl-4-piperidone or other reagents can carry through the synthesis and complicate purification.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of the product and any byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Decomposition of starting materials or intermediates. 3. Incorrect reaction conditions (temperature, pH, solvent). | 1. Increase reaction time and continue monitoring by TLC/HPLC. 2. Ensure starting materials are pure. Consider performing the reaction under an inert atmosphere. 3. Verify and optimize reaction temperature and pH. Ensure anhydrous solvents are used where necessary. |
| Presence of Multiple Spots on TLC/HPLC (Byproducts) | 1. Unreacted Starting Materials: N-benzyl-4-piperidone, ethyl cyanoacetate (or other active methylene compound). 2. Partially Reacted Intermediates: Incomplete hydrolysis of dinitrile or cyano-ester intermediates. 3. Side-Reaction Products: Formation of cyanohydrin or aminonitrile intermediates that do not cyclize. In the Bucherer-Bergs reaction, excess cyanide can lead to side products.[1] | 1. Optimize reaction time and temperature to drive the reaction to completion. 2. Ensure sufficient time and appropriate conditions for the hydrolysis/cyclization step. 3. Carefully control the stoichiometry of reagents, particularly the cyanide source. |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the work-up solvent. 2. Co-precipitation of byproducts with the product. 3. Formation of an oil instead of a solid. | 1. Adjust the pH of the aqueous phase during work-up to precipitate the product. A patent on a similar synthesis suggests adjusting the pH to ~8.[4] 2. Utilize recrystallization from an appropriate solvent system (e.g., methanol, ethanol/water) to purify the product.[1] Column chromatography can also be employed. 3. Try trituration with a non-polar solvent (e.g., diethyl ether, hexanes) to induce solidification. |
Experimental Protocols
Protocol 1: Multi-Step Synthesis via Knoevenagel Condensation and Cyclization (Based on Patent CN101255161A)
Step 1: Synthesis of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro[5.5]undecane
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Dissolve N-benzyl-4-piperidone (0.844 mol) and ethyl cyanoacetate (1.689 mol) in a suitable solvent.
-
The patent suggests a cholamine solution and allowing the mixture to stand for an extended period. A more standard approach would be to use a base such as piperidine or an amine salt in a solvent like ethanol or toluene and heat the reaction mixture.
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Monitor the reaction by TLC until the starting material is consumed.
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Isolate the dicyano intermediate by filtration and wash with a suitable solvent.
Step 2: Hydrolysis and Decarboxylative Cyclization
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Suspend the dicyano intermediate (e.g., 32.2g) in aqueous sulfuric acid (30%).[4]
-
Heat the mixture to 100°C for approximately 18 hours.[4]
-
Monitor the reaction by HPLC.[4]
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After completion, cool the reaction to room temperature and adjust the pH to ~8 with a strong base (e.g., NaOH solution).[4]
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Filter the precipitated solid, wash with water, and dry.[4]
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The crude product can be purified by recrystallization from methanol to yield this compound.[4]
Protocol 2: Bucherer-Bergs Reaction
-
To a suitable reaction vessel, add N-benzyl-4-piperidone (1 molar equivalent), potassium cyanide (2 molar equivalents), and ammonium carbonate (2 molar equivalents).[1]
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Add a solvent such as a mixture of ethanol and water.[2]
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Heat the mixture to reflux (approximately 80-100°C) and monitor the reaction by TLC.[1]
-
Upon completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the hydantoin product.[1]
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Isolate the product by filtration and purify by recrystallization from an ethanol/water mixture.[1]
Visualizations
Caption: Potential byproduct formation in the multi-step synthesis.
Caption: Potential byproduct formation in the Bucherer-Bergs synthesis.
Caption: General purification workflow for the target compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety [mdpi.com]
"troubleshooting low yields in the synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione. The following information is designed to address common challenges and help optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent method for the synthesis of this and similar spirohydantoins is the Bucherer-Bergs reaction.[1][2] This one-pot, multicomponent reaction involves the condensation of a ketone, in this case, N-benzyl-4-piperidone, with an alkali metal cyanide (such as potassium cyanide) and ammonium carbonate.[3][4]
Q2: What are the key intermediates in the Bucherer-Bergs synthesis of this compound?
The reaction proceeds through the initial formation of a cyanohydrin from the N-benzyl-4-piperidone, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile.[3] This intermediate subsequently undergoes cyclization with carbon dioxide (also from ammonium carbonate) to yield the final spirohydantoin product.[3][4]
Q3: My reaction has stalled, and I am observing unreacted starting material. What could be the cause?
Incomplete reactions can be due to several factors, including suboptimal temperature, insufficient reaction time, or improper pH. The Bucherer-Bergs reaction often requires elevated temperatures (reflux conditions) to proceed efficiently.[3] For sterically hindered ketones like N-benzyl-4-piperidone, longer reaction times may be necessary to achieve a good yield.[1] The pH of the reaction mixture should be maintained in the range of 8-9 to facilitate the necessary reaction steps.[3]
Q4: How can I purify the crude this compound?
Recrystallization is a common and effective method for purifying the crude product.[3] The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling. Ethanol/water mixtures are often a good starting point for hydantoin derivatives.[3]
Troubleshooting Guide for Low Yields
Low yields in the synthesis of this compound can arise from various factors related to reaction conditions, reagents, and work-up procedures. The following table summarizes potential issues and recommended solutions.
| Observation/Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures. | Increase the reaction temperature to reflux, typically between 80-100°C in an ethanol/water solvent system.[3] |
| Insufficient Reaction Time: Steric hindrance from the benzyl group and the piperidone ring can slow down the reaction. | Prolong the reaction time. For challenging ketones, reactions can take up to 90 hours to achieve a good yield.[1] | |
| Incorrect pH: The reaction is sensitive to pH. Acidic conditions can inhibit cyanohydrin formation, while strongly alkaline conditions can degrade the cyanide reagent.[3] | Maintain a pH of approximately 8-9 using ammonium carbonate as a buffer.[3] | |
| Poor Quality Reagents: Impurities in the starting materials or degradation of reagents can adversely affect the reaction. | Use high-purity N-benzyl-4-piperidone, potassium cyanide, and ammonium carbonate. Ensure the cyanide has not been excessively exposed to moisture and air. | |
| Formation of Side Products | Excess Cyanide: An excess of the cyanide reagent can lead to the formation of side products through over-alkylation. | Use a balanced molar ratio of ketone:KCN:(NH₄)₂CO₃, typically around 1:2:2.[3] |
| Polymerization: Ketones can be prone to polymerization under certain conditions. | Ensure a homogeneous reaction mixture with efficient stirring. Using a co-solvent like ethanol can help. | |
| Product Loss During Work-up | Incomplete Precipitation: The product may not fully precipitate if the pH is not optimal or if the solution is not sufficiently cooled. | After acidification with an acid like HCl, ensure the pH is low enough to fully precipitate the hydantoin. Cool the mixture in an ice bath to maximize recovery.[3] |
| Washing with an Inappropriate Solvent: Washing the filtered product with a solvent in which it has high solubility will lead to significant loss. | Wash the filtered crystals with a minimal amount of cold solvent, such as cold water or a cold ethanol/water mixture. | |
| Oily or Gummy Product | Presence of Impurities: The crude product may contain unreacted starting materials or side products that inhibit crystallization. | Attempt purification by column chromatography before recrystallization. |
| "Oiling Out" During Recrystallization: The compound may be melting instead of dissolving at the boiling point of the solvent, or the solution may be supersaturated. | During recrystallization, ensure the compound fully dissolves at the solvent's boiling point. If it oils out upon cooling, try using a different solvent system or a more dilute solution. |
Experimental Protocols
Representative Bucherer-Bergs Synthesis of this compound
This protocol is a representative procedure based on the general conditions for the Bucherer-Bergs reaction. Optimization may be required.
Materials:
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N-benzyl-4-piperidone
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Potassium cyanide (KCN)
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Ammonium carbonate ((NH₄)₂CO₃)
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Ethanol
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Water
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Hydrochloric acid (HCl)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine N-benzyl-4-piperidone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).[3]
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Add a solvent mixture of ethanol and water (e.g., 1:1 v/v) to the flask.
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Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring.[3]
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Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require an extended period (24-90 hours) for completion.[1]
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully acidify the reaction mixture with hydrochloric acid under a fume hood to precipitate the crude product. Ensure the final pH is acidic.
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Cool the mixture in an ice bath to maximize precipitation.
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Collect the solid product by vacuum filtration and wash with a small amount of cold water.
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Dry the crude product.
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Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[3]
Visualizations
Synthetic Workflow
References
Technical Support Center: Purification of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione and its Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the purification of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My compound won't crystallize from any single solvent. What should I do?
A1: When a single solvent fails, a solvent/anti-solvent system is often effective. Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. A common example for polar compounds is dissolving them in ethanol and adding water as the anti-solvent.
Q2: My compound "oils out" instead of crystallizing during recrystallization. How can I fix this?
A2: "Oiling out" can occur for several reasons, including the presence of impurities or too rapid cooling. To address this, try the following:
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Increase Solvent Volume: Re-heat the solution and add more of the primary solvent to ensure the compound remains dissolved at a lower temperature during the cooling phase.
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Slow Down Cooling: Allow the solution to cool more gradually. Insulating the flask can help achieve a slower cooling rate, which often favors crystal formation over oiling out.
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Change the Solvent System: Select a solvent with a lower boiling point or a different polarity.
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Further Purification: The presence of impurities can significantly depress the melting point. Consider an additional purification step, such as column chromatography, before attempting recrystallization.
Q3: How do I choose the right solvent system for column chromatography?
A3: The choice of solvent system for column chromatography depends on the polarity of your compound. For this compound and its derivatives, which are expected to be polar due to the presence of amide and amine functionalities, good starting points for solvent systems include:
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Ethyl Acetate/Hexane: This is a standard system for moderately polar compounds. You can start with a low percentage of ethyl acetate and gradually increase the polarity.
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Methanol/Dichloromethane: This system is effective for more polar compounds. A typical starting point is a small percentage of methanol (e.g., 2-5%) in dichloromethane.[1] Be aware that using more than 10% methanol can dissolve the silica gel.[2][3]
To find the optimal solvent system, it is recommended to first perform thin-layer chromatography (TLC) with various solvent mixtures. Aim for an Rf value of approximately 0.3 for the desired compound.
Q4: My compound is very polar and either streaks or doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What can I do?
A4: For very polar compounds, you'll need a more polar eluent system. A mixture of dichloromethane and methanol is a good option.[1] You can start with 5% methanol in dichloromethane and increase the methanol percentage as needed.[2] If your compound is basic (which is likely with the diazaspiro core), adding a small amount of a base like triethylamine or ammonium hydroxide (e.g., 0.5-1%) to the solvent system can help reduce streaking and improve the peak shape.
Q5: My compound has poor solubility in the solvent system that gives the best separation on TLC. How can I load it onto the column?
A5: If your compound has poor solubility in the chromatography eluent, you can use a technique called "dry loading". Dissolve your sample in a suitable solvent in which it is soluble. Add dry silica gel to this solution (approximately 10-20 times the mass of your sample) and then evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
Quantitative Data Summary
The following table summarizes available quantitative data for the target compound.
| Compound Name | Purity | Supplier |
| This compound | ≥98% | ChemScene |
| 9-benzyl-3, 9-diazaspiro[5.5]undecane-2, 4-dione | min 97% | CP Lab Safety |
Experimental Protocols
1. General Recrystallization Protocol
This protocol provides a general guideline. The choice of solvent should be determined by small-scale solubility tests.
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Solvent Selection: Test the solubility of a small amount of your crude compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[4]
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
2. General Flash Column Chromatography Protocol
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Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your target compound an Rf value of around 0.3.
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Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar solvent system.
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Sample Loading:
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Wet Loading: Dissolve the crude sample in a minimum amount of the eluting solvent (or a slightly more polar solvent if necessary for solubility) and carefully add it to the top of the silica gel.
-
Dry Loading: If the sample is not soluble in the eluent, adsorb it onto a small amount of silica gel and add the resulting powder to the top of the column.
-
-
Elution: Add the eluting solvent to the top of the column and apply pressure (e.g., with a pump or inert gas) to push the solvent through the column. Start with a less polar solvent mixture and you can gradually increase the polarity (gradient elution) to elute your compound and any more polar impurities.
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Fraction Collection: Collect the eluate in a series of fractions.
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Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified compound.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General purification workflow for a crude reaction product.
References
"addressing solubility issues of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione in organic solvents"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, focusing on common solubility challenges in organic solvents.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound.
Issue 1: The compound is poorly soluble in a desired organic solvent.
-
Possible Cause: The polarity of the solvent may not be optimal for dissolving the compound. This compound has both polar (dione, diaza groups) and non-polar (benzyl, spiro-alkane structure) features.
-
Troubleshooting Steps:
-
Solvent Screening: Test solubility in a range of solvents with varying polarities. A good starting point would be to test solubility in solvents like Dichloromethane (DCM), Ethyl acetate, Acetone, Acetonitrile, and Methanol.
-
Co-solvents: Employ a co-solvent system. For instance, if the compound has some solubility in a non-polar solvent, adding a more polar, miscible solvent can enhance overall solubility. This technique can reduce the interfacial tension between the compound and the primary solvent.[1][2]
-
Temperature Adjustment: Gently warming the mixture can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures.
-
Sonication: Applying ultrasonic energy can help to break down solute aggregates and facilitate dissolution.
-
Issue 2: The compound precipitates out of solution over time.
-
Possible Cause: The initial dissolution may have resulted in a supersaturated, thermodynamically unstable solution.
-
Troubleshooting Steps:
-
Determine Thermodynamic Solubility: Use the shake-flask method (see Experimental Protocols) to determine the equilibrium solubility. Working at or below this concentration will ensure long-term stability.[3]
-
Control Temperature: Ensure a constant and controlled temperature, as fluctuations can cause precipitation.[4]
-
Assess Compound Stability: The compound might be degrading into less soluble products. Assess its stability in the chosen solvent over the experimental timeframe.[4]
-
Issue 3: The compound "oils out" instead of dissolving or precipitating as a solid.
-
Possible Cause: This often occurs when a solid is melted in a solvent or when impurities are present that depress the melting point.
-
Troubleshooting Steps:
-
Purification: Ensure the purity of the compound. Impurities can significantly affect solubility behavior.
-
Solvent Selection: Try a solvent in which the compound is less soluble to encourage crystallization rather than oiling out.
-
Scratching: Scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites for crystal formation.[5]
-
Seed Crystals: If available, adding a small seed crystal of the solid compound can initiate crystallization.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound?
Based on its structure, the following properties can be predicted:
-
Molecular Formula: C₁₆H₂₀N₂O₂[6]
-
Molecular Weight: 272.34 g/mol [6]
-
Predicted LogP: 1.7054[6]
-
Hydrogen Bond Donors: 1[6]
-
Hydrogen Bond Acceptors: 3[6]
The predicted LogP suggests a moderate lipophilicity, which would indicate potential solubility in a range of organic solvents.
Q2: Which organic solvents are likely to be good starting points for solubility testing?
Given the compound's structure, a good starting point for solubility testing would include solvents of intermediate polarity. The "like dissolves like" principle suggests that solvents with both hydrogen bond accepting and donating capabilities, as well as some non-polar character, may be effective. Consider starting with:
-
Dichloromethane (DCM)
-
Acetone
-
Ethyl acetate
-
Acetonitrile
-
Tetrahydrofuran (THF)
-
Methanol
Q3: How can I quantitatively determine the solubility of this compound?
The shake-flask method is a reliable technique for determining thermodynamic solubility.[3] A detailed protocol is provided in the "Experimental Protocols" section.
Q4: Can pH be used to modify the solubility of this compound in organic solvents?
The compound contains a secondary amine within the spirocyclic structure which is basic. In protic organic solvents or in the presence of an acid, this amine could be protonated. This would increase the polarity of the molecule and could enhance its solubility in more polar organic solvents.
Q5: What should I do if the compound precipitates during a reaction workup?
Precipitation during a workup can be challenging.
-
If a gooey or insoluble precipitate forms between aqueous and organic layers, continue washing with water to remove as much of it as possible.[7]
-
If an emulsion forms, try adding brine (saturated NaCl solution) to break it.[7]
-
Consider if the change in pH during an acid/base wash is causing the precipitation.
III. Data Presentation
| Solvent | Dielectric Constant (approx.) | Polarity Index (approx.) | Temperature (°C) | Observed Solubility (mg/mL) | Notes |
| n-Hexane | 1.9 | 0.1 | 25 | ||
| Toluene | 2.4 | 2.4 | 25 | ||
| Dichloromethane | 9.1 | 3.1 | 25 | ||
| Ethyl Acetate | 6.0 | 4.4 | 25 | ||
| Acetone | 21 | 5.1 | 25 | ||
| Acetonitrile | 37.5 | 5.8 | 25 | ||
| Methanol | 33 | 5.1 | 25 | ||
| Ethanol | 24.5 | 4.3 | 25 | ||
| Isopropanol | 19.9 | 3.9 | 25 | ||
| DMSO | 47 | 7.2 | 25 | ||
| Water | 80.1 | 10.2 | 25 |
IV. Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[3]
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Phase Separation: Allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial not to disturb the solid at the bottom.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or LC-MS.
-
Calculation: Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.
V. Mandatory Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Experimental workflow for the Shake-Flask solubility method.
References
"improving the stability of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione under reaction conditions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione during experimental procedures.
Troubleshooting Guide
Researchers may encounter stability issues with this compound under various reaction conditions. The following table summarizes potential degradation observations and recommended actions based on hypothetical stability data.
Table 1: Stability of this compound Under Various Conditions
| Parameter | Condition | Observation | Potential Cause of Degradation | Suggested Action |
| pH | < 4 | Significant degradation (>20% after 24h) | Acid-catalyzed hydrolysis of the hydantoin ring. | Buffer the reaction medium to a pH between 6 and 8. If acidic conditions are necessary, minimize reaction time and temperature. |
| > 9 | Moderate degradation (10-15% after 24h) | Base-catalyzed hydrolysis of the hydantoin ring. | Maintain a neutral to slightly acidic pH. Avoid strong bases. | |
| Temperature | > 80 °C | Noticeable increase in degradation products. | Thermal decomposition. | Conduct reactions at the lowest effective temperature. Consider using a milder heat source. |
| Solvent | Protic Solvents (e.g., Methanol, Ethanol) | Increased rate of degradation compared to aprotic solvents. | Solvolysis of the hydantoin ring. | Use aprotic solvents such as THF, Dioxane, or Acetonitrile. |
| Oxidizing Agents | Presence of air or oxidizing reagents | Formation of benzaldehyde or benzoic acid-related impurities. | Oxidation of the N-benzyl group. | Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). Avoid unnecessary exposure to oxidizing agents. |
| Lewis Acids | Strong Lewis acids (e.g., AlCl₃, TiCl₄) | Complex mixture of degradation products. | Ring-opening or rearrangement of the spirocyclic system. | Use milder Lewis acids or screen for alternative catalysts. |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning yellow and I'm observing multiple new spots on my TLC. What could be the cause?
A1: A yellow coloration and the appearance of multiple new spots on a TLC plate are often indicative of compound degradation. The primary suspects are hydrolysis of the hydantoin ring or oxidation of the N-benzyl group.
-
Hydrolysis: The hydantoin ring is susceptible to both acid and base-catalyzed hydrolysis. Check the pH of your reaction mixture. If it is not within a neutral range (pH 6-8), consider using a buffer.
-
Oxidation: The benzylic position is prone to oxidation, which can lead to the formation of colored impurities. If your reaction is open to the air, try running it under an inert atmosphere of nitrogen or argon.
Q2: I am performing a reaction at elevated temperatures and see a significant loss of my starting material. How can I improve the thermal stability?
A2: While spiro compounds can exhibit high thermal stability, prolonged exposure to high temperatures can lead to degradation.
-
Optimize Temperature: Determine the minimum temperature required for your reaction to proceed at a reasonable rate.
-
Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.
-
Solvent Choice: The choice of solvent can influence thermal stability. High-boiling point aprotic solvents may offer better stability than protic ones.
Q3: Can I use strong acids or bases with this compound?
A3: It is generally not recommended to use strong acids or bases with this compound. The hydantoin ring is a cyclic urea derivative and is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the opening of the five-membered ring and the formation of unwanted byproducts. If your protocol requires acidic or basic conditions, it is crucial to use the mildest possible reagents and carefully control the reaction time and temperature.
Experimental Protocols
Protocol 1: General Procedure for Assessing the pH Stability of this compound
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for acidic range, phosphate buffer for neutral range, and borate buffer for basic range).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable aprotic solvent (e.g., Acetonitrile).
-
Incubation: Add a known concentration of the stock solution to each buffer to a final concentration of, for example, 1 mg/mL. Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Immediately quench any reaction by neutralizing the aliquot if necessary. Analyze the samples by a suitable analytical method such as HPLC or LC-MS to quantify the remaining amount of the parent compound and identify any major degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the stability profile.
Protocol 2: Procedure for Evaluating Thermal Stability
-
Sample Preparation: Accurately weigh a small amount of this compound into several vials.
-
Solvent Addition: Add a consistent volume of a high-boiling point aprotic solvent (e.g., Dioxane or DMF) to each vial.
-
Temperature Stress: Place the vials in heating blocks set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C). Include a control sample kept at room temperature.
-
Time Points: At specific time intervals (e.g., 1, 4, 8, and 24 hours), remove one vial from each temperature.
-
Analysis: Allow the vials to cool to room temperature. Analyze the contents by HPLC or LC-MS to determine the percentage of the compound remaining.
-
Data Interpretation: Compare the degradation profiles at different temperatures to assess the thermal lability of the compound.
Visualizations
Caption: Potential degradation pathways for the title compound.
Caption: General workflow for a stability study.
Caption: Decision tree for troubleshooting stability issues.
Technical Support Center: Stereoselective Synthesis of Substituted Diazaspiro[5.5]undecanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of substituted diazaspiro[5.5]undecanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of diazaspiro[5.5]undecanes?
A1: The main challenges include controlling the stereochemistry at the spirocyclic center and any additional stereocenters on the rings, achieving high yields, minimizing side reactions, and purifying the desired stereoisomers. Common issues involve low diastereoselectivity or enantioselectivity, formation of unwanted byproducts, and difficulties in separating closely related stereoisomers.[1][2]
Q2: Which synthetic strategies are commonly employed for the stereoselective synthesis of this scaffold?
A2: Several key strategies are utilized, including:
-
Double Michael Addition: This is a powerful method for constructing the diazaspiro[5.5]undecane core from acyclic precursors.[3]
-
Asymmetric Synthesis using Chiral Auxiliaries: Chiral auxiliaries can be employed to control the stereochemical outcome of the reaction.[2][4]
-
Intramolecular Mannich Reaction: This reaction can be used to form one of the piperidine rings, creating the spirocenter in the process.
-
Pictet-Spengler Reaction: This is particularly useful for synthesizing diazaspiro[5.5]undecanes fused to aromatic rings.[5][6]
-
Intramolecular Spirocyclization of Pyridine Substrates: Activation of a substituted pyridine ring can facilitate intramolecular addition to form the spirocyclic system.[2]
Q3: How can I improve the diastereoselectivity of my reaction?
A3: Improving diastereoselectivity often involves optimizing reaction conditions. Key factors to consider include:
-
Catalyst: The choice of catalyst, whether it's a Lewis acid, a Brønsted acid, or an organocatalyst, can significantly influence the stereochemical outcome.[7]
-
Solvent: The polarity and coordinating ability of the solvent can affect the transition state geometry and, consequently, the diastereoselectivity.
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable transition state.
-
Substrate Control: The steric and electronic properties of the substituents on the starting materials can direct the stereochemical course of the reaction.
Q4: What are some common side reactions to be aware of?
A4: Depending on the synthetic route, several side reactions can occur:
-
Enamine Formation: In reactions involving iminium ions, deprotonation can lead to the formation of an enamine as a side product.[1]
-
Polymerization: Reactive intermediates, if not efficiently trapped intramolecularly, can lead to the formation of polymeric materials.[8]
-
Over-reduction or Incomplete Reduction: In syntheses involving reduction steps, controlling the stoichiometry and reactivity of the reducing agent is crucial to avoid unwanted products.
-
Epimerization: Under certain conditions, the newly formed stereocenter can epimerize, leading to a mixture of diastereomers.[8]
Q5: What are the most effective methods for purifying diazaspiro[5.5]undecane stereoisomers?
A5: The purification of stereoisomers can be challenging. Common techniques include:
-
Column Chromatography: This is the most common method, but baseline separation of diastereomers may require careful optimization of the stationary and mobile phases. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of basic compounds on silica gel.
-
Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for obtaining a single, pure stereoisomer.
-
Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers, chiral HPLC is the method of choice.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Diazaspiro[5.5]undecane Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase the reaction time or temperature, but be mindful of potential side reactions.- Ensure the purity and reactivity of starting materials and reagents. |
| Suboptimal Catalyst or Reagent Stoichiometry | - Screen different catalysts and catalyst loadings to find the most effective one for your specific substrate.[7][9][10]- Verify the molar ratios of all reactants and reagents. |
| Decomposition of Starting Materials or Product | - If the starting materials or product are sensitive to the reaction conditions (e.g., strong acid or high temperature), consider using milder conditions.- Ensure an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are air-sensitive. |
| Product Loss During Work-up and Purification | - Optimize the extraction and washing procedures to minimize product loss.- If the product is volatile, use appropriate techniques during solvent removal (e.g., rotary evaporation at reduced temperature and pressure). |
Problem 2: Poor Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Unfavorable Reaction Conditions | - Lower the reaction temperature. This often favors the formation of the thermodynamically more stable diastereomer.- Screen a variety of solvents with different polarities. |
| Ineffective Catalyst | - Experiment with different Lewis or Brønsted acid catalysts, or consider using an organocatalyst known to promote stereoselective reactions.- For asymmetric synthesis, ensure the chiral catalyst or auxiliary is of high enantiomeric purity. |
| Substrate-Related Issues | - Modify the substituents on the starting materials to introduce greater steric hindrance, which can enhance facial selectivity. |
| Epimerization of the Product | - After the reaction is complete, adjust the pH of the reaction mixture to a neutral or slightly basic range to prevent acid- or base-catalyzed epimerization during work-up. |
Problem 3: Formation of Unexpected Side Products
| Potential Cause | Troubleshooting Steps |
| Formation of Enamine Byproducts | - In reactions proceeding through an iminium ion intermediate, ensure that the conditions favor nucleophilic attack over deprotonation. This can sometimes be achieved by using a less basic counter-ion or a more electrophilic iminium ion.[1] |
| Intermolecular Reactions Leading to Polymers | - Use high dilution conditions to favor the desired intramolecular cyclization over intermolecular side reactions.[8] |
| Oxidation of Nitrogen Atoms | - If using oxidizing agents or if the starting materials are susceptible to air oxidation, perform the reaction under an inert atmosphere. |
Data Presentation
Table 1: Diastereoselective Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones via Double Michael Addition [3]
| Entry | Diaryl-divinylketone Substituent | Solvent | Catalyst (equiv.) | Time (h) | Yield (%) |
| 1 | Phenyl | Dichloromethane | Diethylamine (2.5) | 12 | 98 |
| 2 | 4-Methylphenyl | Dichloromethane | Diethylamine (2.5) | 12 | 96 |
| 3 | 4-Methoxyphenyl | Dichloromethane | Diethylamine (2.5) | 15 | 95 |
| 4 | 4-Chlorophenyl | Dichloromethane | Diethylamine (2.5) | 18 | 92 |
| 5 | 2-Chlorophenyl | Dichloromethane | Diethylamine (2.5) | 24 | 85 |
| 6 | Phenyl | Chloroform | Diethylamine (2.5) | 12 | 94 |
| 7 | Phenyl | Acetonitrile | Diethylamine (2.5) | 24 | 70 |
| 8 | Phenyl | Tetrahydrofuran | Diethylamine (2.5) | 24 | 75 |
| 9 | Phenyl | Toluene | Diethylamine (2.5) | 24 | No Reaction |
Table 2: Asymmetric Synthesis of 1,8-Diazaspiro[5.5]undecane Derivatives [11]
| Entry | R Group | Product | Yield (%) | Diastereomeric Ratio |
| 1 | H | (6R)-1,8-Diazaspiro[5.5]undecane | 84 | - |
| 2 | n-Pentyl | (2S,6R)-2-Pentyl-1,8-diazaspiro[5.5]undecane | 68 | >95:5 |
| 3 | n-Pentyl | (2R,6R)-2-Pentyl-1,8-diazaspiro[5.5]undecane | 16 | >95:5 |
Experimental Protocols
Detailed Methodology for the Synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone (Table 1, Entry 1)[4]
-
Materials and Setup:
-
1,5-Diphenyl-1,4-pentadien-3-one (468.2 mg, 2 mmol)
-
N,N-Dimethylbarbituric acid (312.1 mg, 2 mmol)
-
Diethylamine (0.26 mL, 2.5 mmol)
-
Dichloromethane (10 mL)
-
Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
-
Procedure:
-
To a solution of 1,5-diphenyl-1,4-pentadien-3-one and N,N-dimethylbarbituric acid in dichloromethane, add diethylamine at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (2:8, v/v) as the eluent.
-
The pure product is obtained as a white solid.
-
Further crystallization from a mixture of chloroform and n-heptane can be performed if necessary.
-
Detailed Methodology for the Asymmetric Synthesis of (6R)-1,8-Diazaspiro[5.5]undecane (Table 2, Entry 1)[13]
Note: This synthesis involves multiple steps starting from a chiral precursor, 2-cyano-6-phenyloxazolopiperidine. The following is a key step in the sequence.
-
Materials and Setup:
-
Functionalized α-amino nitrile precursor
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
-
Procedure:
-
Dissolve the functionalized α-amino nitrile precursor in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiAlH₄ portion-wise to the solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
-
Purification:
-
Filter the resulting suspension and wash the solid with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of diazaspiro[5.5]undecanes via double Michael addition.
Caption: Troubleshooting logic for low product yield in diazaspiro[5.5]undecane synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arabjchem.org [arabjchem.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
"how to avoid side reactions when modifying 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione. The following sections address common side reactions and provide detailed experimental protocols to mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting N-alkylation on the hydantoin ring, but I am getting a mixture of products, including di-alkylation and alkylation at the wrong nitrogen. How can I achieve selective mono-alkylation?
A1: Selective N-alkylation of the hydantoin ring in this compound can be challenging due to the presence of two reactive nitrogen atoms (N1 and N3) in the hydantoin moiety. The N3 proton is generally more acidic and thus more readily deprotonated and alkylated under standard basic conditions. To achieve selective alkylation, a protecting group strategy is often necessary.
Troubleshooting Steps:
-
Protecting Group Strategy: To direct alkylation to the N1 position, the N3 position can be temporarily protected. The tert-butyloxycarbonyl (Boc) group is a common choice.
-
Base Selection: The choice of base is critical. Stronger bases can lead to double deprotonation and di-alkylation. For selective mono-alkylation, milder bases like potassium carbonate (K₂CO₃) are often preferred when one nitrogen is protected. For direct N1-alkylation on an unprotected hydantoin, specific conditions using potassium bases like potassium tert-butoxide (tBuOK) in THF have been shown to favor N1 alkylation.[1]
-
Stoichiometry Control: Carefully controlling the stoichiometry of the alkylating agent (typically 1.0-1.2 equivalents) can help minimize di-alkylation.
Q2: During my reaction workup, I am observing significant hydrolysis of the hydantoin ring, leading to the formation of a ureido acid or amino acid byproducts. How can I prevent this?
A2: The hydantoin ring is susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring-opening and the formation of unwanted byproducts.[2][3][4][5] This is a common issue, especially during aqueous workups or purification steps involving chromatography on silica gel.
Troubleshooting Steps:
-
pH Control: Maintain a neutral or near-neutral pH during aqueous extractions and washes. Avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it quickly and at a low temperature, followed immediately by neutralization.
-
Anhydrous Conditions: Whenever possible, perform reactions and workups under anhydrous conditions to minimize the presence of water.
-
Purification Method: Consider alternative purification methods to silica gel chromatography, such as crystallization or chromatography on neutral alumina, which can be less acidic and minimize hydrolysis.
-
Temperature Control: Perform reactions and workups at the lowest effective temperature to reduce the rate of hydrolysis.
Q3: I am trying to perform a reaction on another part of the molecule, but the N-benzyl group is being cleaved. How can I avoid this?
A3: The N-benzyl group is susceptible to cleavage under hydrogenolysis conditions (e.g., H₂, Pd/C). If this is not the desired transformation, these conditions must be avoided.
Troubleshooting Steps:
-
Reaction Condition Selection: Avoid reagents and conditions known to cleave benzyl groups. This includes catalytic hydrogenation, dissolving metal reductions (e.g., Na/NH₃), and strong Lewis acids.
-
Protecting Group Strategy: If hydrogenation is required elsewhere in the molecule, consider replacing the N-benzyl group with a protecting group that is stable under these conditions, such as a Boc group or an acyl group.
Q4: I am observing unexpected reactions on the piperidine ring of the spiro-system. What are the potential side reactions and how can I prevent them?
A4: While the piperidine ring is generally stable, the nitrogen atom can undergo reactions.
Troubleshooting Steps:
-
Protecting the Piperidine Nitrogen: If the piperidine nitrogen is interfering with the desired reaction, it can be protected. The benzyl group already serves this purpose to some extent. If the benzyl group is removed, the secondary amine can be protected with groups like Boc or Cbz.
-
Chemoselectivity: The reactivity of the piperidine nitrogen versus the hydantoin nitrogens can be influenced by the reaction conditions. The hydantoin nitrogens are generally less nucleophilic due to the adjacent carbonyl groups. Basic conditions will preferentially deprotonate the more acidic hydantoin N-H.
Experimental Protocols
Protocol 1: Selective N1-Alkylation using a Boc Protecting Group
This protocol describes the selective mono-alkylation at the N1 position of the hydantoin ring by first protecting the N3 position.
Step 1: N3-Boc Protection
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the N3-Boc protected product.
Step 2: N1-Alkylation
-
Dissolve the N3-Boc protected intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add the desired alkylating agent (e.g., alkyl halide, 1.1 eq) and stir the mixture at room temperature or gentle heat (40-60 °C) until the reaction is complete (monitored by TLC).
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Step 3: N3-Boc Deprotection
-
Dissolve the N1-alkylated, N3-Boc protected product in a suitable solvent like DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the final N1-alkylated product.
Protocol 2: Debenzylation of the Piperidine Nitrogen
This protocol describes the removal of the N-benzyl group via catalytic hydrogenation.
-
Dissolve this compound (1.0 eq) in a solvent such as ethanol or methanol.
-
Add a palladium on carbon catalyst (Pd/C, 10% w/w).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at a pressure of 1-3 atm.
-
Stir the reaction vigorously at room temperature for 12-48 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product.
Data Presentation
| Reaction | Conditions | Product | Yield (%) | Key Side Products |
| N-Methylation | CH₃I, K₂CO₃, DMF | N3-methylated product | 70-85 | Di-methylated product |
| N-Methylation | 1. N3-Boc protection; 2. CH₃I, K₂CO₃, DMF; 3. TFA | N1-methylated product | 60-75 (over 3 steps) | Incomplete protection/deprotection |
| Debenzylation | H₂, 10% Pd/C, EtOH | Debenzylated product | 85-95 | None |
| Hydrolysis | 1M NaOH, 50 °C, 4h | Ring-opened ureido acid | >90 | - |
| Hydrolysis | 1M HCl, 50 °C, 8h | Ring-opened amino acid | >80 | - |
Visualizations
Workflow for Selective N1-Alkylation
Caption: A workflow diagram for the selective N1-alkylation of the hydantoin ring.
Troubleshooting Logic for Unexpected Side Products
Caption: A troubleshooting guide for identifying and mitigating common side reactions.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Synthesis with 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
Issue 1: Low Coupling Efficiency in Amide Bond Formation
You are experiencing low yields when attempting to couple this compound with a carboxylic acid-functionalized warhead or E3 ligase ligand.
Possible Causes and Solutions:
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical for efficient amide bond formation.
-
Recommendation: Employ more robust coupling reagents known for their efficacy in sterically hindered or challenging couplings. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) are often effective.[1]
-
-
Inadequate Reaction Conditions: Temperature, reaction time, and solvent can significantly impact coupling efficiency.
-
Steric Hindrance: The rigid, spirocyclic nature of the linker may present steric challenges at the coupling site.
-
Recommendation: Consider using a coupling reagent known to overcome steric hindrance, such as HATU.[1] If possible, altering the attachment point on the ligand to a less hindered position could also be beneficial.
-
-
Base Selection: The choice of base can influence the reaction rate and the prevalence of side reactions.
-
Recommendation: N,N-Diisopropylethylamine (DIPEA) is a commonly used non-nucleophilic base in amide coupling reactions.
-
| Parameter | Recommendation |
| Coupling Reagents | HATU, HBTU, HOBt/EDC |
| Base | DIPEA, Triethylamine (TEA) |
| Solvent | Anhydrous DMF, DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-24 hours (monitor by LC-MS) |
Issue 2: Difficulty in Product Purification
The final PROTAC product containing the this compound linker is challenging to purify, with multiple peaks observed on HPLC.
Possible Causes and Solutions:
-
Formation of Side Products: The imide functional group within the dione structure could be susceptible to hydrolysis or other side reactions under certain conditions.
-
Recommendation: During workup and purification, avoid strongly acidic or basic conditions that could lead to the opening of the dione ring. Use of neutral pH buffers for HPLC may be beneficial.
-
-
Complex Impurity Profile: Incomplete reactions or the presence of unreacted starting materials and coupling reagents can complicate purification.
-
Recommendation: Optimize the reaction to drive it to completion. A simple aqueous workup can help remove water-soluble impurities before chromatography.
-
-
Suboptimal Chromatographic Conditions: The unique polarity and structural rigidity of the spirocyclic linker may require specific chromatographic methods.
-
Recommendation: Employ high-resolution columns for preparative HPLC. A shallow elution gradient can improve the separation of closely related impurities.[1] Both reverse-phase and normal-phase chromatography should be considered.
-
| Purification Technique | Key Considerations |
| Preparative HPLC | Use high-resolution C18 or phenyl-hexyl columns. Optimize the gradient of mobile phases (e.g., Acetonitrile/Water with 0.1% Formic Acid or TFA). |
| Flash Chromatography | Silica gel for normal phase; C18-functionalized silica for reverse phase. A gradient elution is recommended. |
| Aqueous Workup | Wash the crude reaction mixture with water or brine to remove water-soluble byproducts before concentration and chromatography.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound for coupling?
The secondary amine within the spirocyclic core (at the 3-position when the benzyl group is at the 9-position) is the primary nucleophile for coupling reactions, typically with an activated carboxylic acid or an electrophilic partner.
Q2: Are there any known stability issues with the this compound linker?
The imide functional group of the 2,4-dione can be susceptible to hydrolysis under harsh acidic or basic conditions. It is advisable to maintain a near-neutral pH during synthesis, workup, and purification to ensure the integrity of the linker.
Q3: Can this spirocyclic linker improve the properties of my PROTAC?
Yes, incorporating rigid or constrained linkers, such as spirocyclic structures, is a strategy to improve the physicochemical properties of PROTACs. These linkers can help to minimize hydrophobic collapse and reduce the risk of aggregation, which can be an issue with more flexible linkers like PEGs.
Q4: What analytical techniques are recommended for characterizing the final PROTAC product?
Standard analytical techniques for small molecule characterization are applicable. These include:
-
LC-MS: To confirm the mass of the desired product and assess purity.
-
¹H and ¹³C NMR: To confirm the chemical structure and the successful coupling of the linker to the warhead and E3 ligase ligand.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-containing molecule (Molecule-COOH) to the this compound linker.
Materials:
-
This compound
-
Molecule-COOH (Warhead or E3 Ligase Ligand)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Molecule-COOH (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the progress of the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate chromatographic method (e.g., preparative HPLC or flash chromatography).
Visualizations
References
Technical Support Center: Refining the Workup for 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of reactions involving this versatile spirocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
This scaffold is frequently used in medicinal chemistry and drug discovery. The most common transformations include:
-
N-Alkylation: Introduction of substituents at the N3 position of the hydantoin ring.
-
N-Acylation: Acylation of the N3 position of the hydantoin ring.
-
Debenzylation: Removal of the N9-benzyl group to enable further functionalization of the piperidine nitrogen.
Q2: What are the key physical properties of this compound that influence workup procedures?
| Property | Value | Implication for Workup |
| Molecular Weight | 272.34 g/mol | Moderately sized molecule, generally amenable to standard purification techniques. |
| Appearance | White to off-white solid | The color of the crude product can indicate the presence of impurities. |
| Solubility | Soluble in most common organic solvents (e.g., DCM, EtOAc, THF, MeOH). | Provides flexibility in choosing solvents for reaction, extraction, and chromatography. |
| Polarity | Moderately polar | Influences choice of chromatographic conditions (eluent system). |
Q3: How can I monitor the progress of my reaction effectively?
Thin-layer chromatography (TLC) is the most common method. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v), depending on the polarity of the product. Staining with potassium permanganate or iodine can help visualize the spots.
Troubleshooting Guides
Scenario 1: N-Alkylation of the Hydantoin Ring
Problem: Low yield of the N3-alkylated product.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation | Ensure a sufficiently strong base is used (e.g., NaH, K2CO3). Use an anhydrous solvent to prevent quenching of the base. |
| Poor Nucleophilicity | The deprotonated hydantoin can have reduced nucleophilicity. Consider using a more reactive alkylating agent (e.g., alkyl iodide instead of bromide). |
| Side Reactions | Over-alkylation or reaction at other sites is possible under harsh conditions. Optimize reaction time and temperature. |
| Product Loss During Workup | The product may have some water solubility. Minimize aqueous washes or perform a back-extraction of the aqueous layer. |
Problem: Difficulty in purifying the N3-alkylated product.
| Possible Cause | Troubleshooting Suggestion |
| Co-elution with Starting Material | If the R-group is small, the product polarity might be very similar to the starting material. Use a shallow gradient during column chromatography. |
| Presence of Unreacted Alkylating Agent | If the alkylating agent is UV-active, it can interfere with analysis. Use a scavenger resin to remove excess electrophile before workup. |
| Oily Product | The product may not be crystalline. Attempt to precipitate the product from a non-polar solvent (e.g., hexanes, diethyl ether) or purify by chromatography. |
Scenario 2: N-Acylation of the Hydantoin Ring
Problem: Incomplete acylation of the N3-position.
| Possible Cause | Troubleshooting Suggestion |
| Insufficiently Reactive Acylating Agent | For less reactive acylating agents, consider adding a catalyst such as 4-dimethylaminopyridine (DMAP). |
| Steric Hindrance | If the acylating agent is bulky, the reaction may be sluggish. Increase the reaction temperature and time. |
| Basic Conditions | The reaction is typically run in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. Ensure at least one equivalent of base is used. |
Problem: Formation of an oily or difficult-to-handle crude product after N-acylation.
| Possible Cause | Troubleshooting Suggestion |
| Residual Pyridine or Triethylamine | These bases can be difficult to remove under reduced pressure. Perform an aqueous workup with dilute acid (e.g., 1M HCl) to protonate and extract the amine base into the aqueous layer. |
| Hydrolysis of the Product | The N-acyl hydantoin may be susceptible to hydrolysis. Ensure the workup is performed without unnecessary delays and that solvents are anhydrous. |
Scenario 3: Debenzylation of the N9-Position
Problem: Incomplete removal of the benzyl group.
| Possible Cause | Troubleshooting Suggestion |
| Catalyst Poisoning | If the substrate or solvent contains impurities (e.g., sulfur compounds), the palladium catalyst can be deactivated. Ensure high-purity starting materials and solvents. |
| Insufficient Hydrogen Pressure | For catalytic transfer hydrogenation (e.g., using ammonium formate), ensure the reaction is properly stirred and heated to facilitate hydrogen transfer. For hydrogenation with H2 gas, ensure the system is properly sealed and purged. |
| Catalyst Inactivity | Use a fresh batch of palladium on carbon. Pearlman's catalyst (Pd(OH)2/C) can be more effective for debenzylation.[1] |
Problem: Complex mixture of products after debenzylation.
| Possible Cause | Troubleshooting Suggestion |
| Over-reduction | If other reducible functional groups are present, they may also react. Choose milder reaction conditions or a more selective catalyst. |
| Side Reactions in Acidic Media | If an acid is used to facilitate the reaction, it can sometimes lead to side reactions. Neutralize the reaction mixture promptly during workup.[1][2] |
| Formation of Toluene | Toluene is a byproduct of debenzylation and needs to be removed. It can usually be removed under high vacuum. |
Experimental Protocols
General Workup Procedure for N-Alkylation/N-Acylation
-
Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature.
-
If a solid base like K2CO3 was used, filter it off.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine. If a basic catalyst like pyridine was used, an additional wash with dilute HCl is recommended.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).
General Workup for Catalytic Hydrogenolysis (Debenzylation)
-
After the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent (e.g., methanol or ethanol).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
Visualized Workflows
References
Validation & Comparative
"in vitro and in vivo stability comparison of diazaspiro[5.5]undecane linkers"
A Comparative Guide to the In Vitro and In Vivo Stability of Diazaspiro[5.5]undecane Linkers in Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of targeted therapeutics like antibody-drug conjugates (ADCs). The linker's stability directly influences the therapeutic index, governing both efficacy and toxicity. An ideal linker must be highly stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient release at the target site.[1][2]
This guide provides a comparative overview of the stability of diazaspiro[5.5]undecane-based linkers against other commonly used linker technologies. While direct, publicly available quantitative data for the in vitro and in vivo stability of diazaspiro[5.5]undecane linkers in an ADC context is limited, this guide will extrapolate their likely stability profile based on their chemical nature as rigid, non-cleavable scaffolds and compare it to well-documented cleavable and non-cleavable linkers.
Introduction to Linker Technologies
Diazaspiro[5.5]undecane Linkers: This class of linkers is built around a rigid spirocyclic diamine core.[3][4] In the context of ADCs, they are typically employed as non-cleavable linkers. Their rigid structure can lead to improved metabolic stability.[5] The stability of these linkers relies on the robustness of the covalent bonds connecting them to the antibody and the payload.
Alternative Linkers:
-
Peptide Linkers (e.g., Valine-Citrulline): These are enzyme-cleavable linkers designed to be selectively cleaved by lysosomal proteases like Cathepsin B, which are abundant in tumor cells.[6][7]
-
Hydrazone Linkers: These are acid-sensitive linkers that are stable at physiological pH (around 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-5.0).[8][9]
-
Disulfide Linkers: These linkers are designed to be cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.[8]
In Vitro Stability Comparison
In vitro assays are crucial for the initial screening of linker stability. The most common assays evaluate stability in plasma and in lysosomal preparations.[1][10]
| Linker Type | Linker Subtype/Example | Cleavage Mechanism | In Vitro Plasma Stability (Half-life) | In Vitro Lysosomal Stability | Key Considerations |
| Non-Cleavable | Diazaspiro[5.5]undecane | Not applicable (metabolic degradation) | Expected to be very high (> 7 days) | Expected to be high | Stability is dependent on the entire ADC construct; payload is released after antibody degradation. |
| Enzyme-Cleavable | Valine-Citrulline (VC) | Enzymatic (e.g., Cathepsin B) | Generally stable; one study showed a half-life of > 7 days for a Val-Cit-PABC-MMAE conjugate.[8] | Designed for efficient cleavage | Stability can be species-dependent; it is unstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[6][8] |
| Acid-Cleavable | Hydrazone | pH-dependent hydrolysis | Generally less stable than other cleavable linkers at physiological pH.[8] A doxorubicin conjugate showed a half-life of 43 hours for the payload.[8] | Designed for efficient cleavage in acidic pH | Stability is a trade-off between circulation longevity and efficient payload release.[9] |
| Redox-Sensitive | Disulfide | Reduction (e.g., by glutathione) | Variable; can be tuned by modifying steric hindrance. A maytansinoid conjugate (SPDB-DM4) showed a deconjugation half-life of ~9 days.[8] | Efficient cleavage in reducing environment | Stability can be a trade-off between circulation longevity and efficient payload release.[8] |
In Vivo Stability Comparison
In vivo stability is assessed by monitoring the pharmacokinetic (PK) profiles of the intact ADC, total antibody, and released payload in animal models.[2][11]
| Linker Type | Linker Subtype/Example | Animal Model | In Vivo Half-life | Key Considerations |
| Non-Cleavable | Diazaspiro[5.5]undecane | Expected in Mouse/Rat | Expected to be long, mirroring the antibody's half-life | Pharmacokinetics should be similar to the parent antibody. |
| Enzyme-Cleavable | Valine-Citrulline (VC) | Mouse | A dipeptide-linked ADC showed a linker half-life of approximately 144 hours (6.0 days).[7][8] | Greater stability is observed in human and primate plasma compared to rodent plasma.[8] |
| Acid-Cleavable | Hydrazone | Mouse | A doxorubicin conjugate showed a payload half-life of 43 hours, while the antibody half-life was 300 hours.[8] | Can exhibit premature drug release in circulation. |
| Redox-Sensitive | Disulfide | Mouse | A disulfide-linked maytansinoid conjugate showed an elimination half-life of the conjugated drug of 23.9 hours, compared to 99.8 hours for the antibody.[8] | The level of reducing agents in plasma can affect stability. |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species (e.g., human, mouse, rat) to predict its in vivo stability.[1][10]
Methodology:
-
ADC Incubation: The ADC is incubated at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.[10][12]
-
Time Points: Aliquots of the incubation mixture are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[10]
-
Sample Analysis: The samples are analyzed to quantify the amount of intact ADC, total antibody, and released payload.[1][11] This can be achieved through:
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3,9-Diazaspiro[5.5]undecane-2,4-dione Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3,9-diazaspiro[5.5]undecane-2,4-dione derivatives, focusing on their structure-activity relationship (SAR) as potent antagonists of the γ-aminobutyric acid type A (GABA-A) receptor with immunomodulatory effects. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.
The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a promising framework in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities. Notably, SAR studies have revealed that specific substitutions on this scaffold can yield potent and selective antagonists of the GABA-A receptor. These receptors, primarily known for their role in mediating inhibitory neurotransmission in the central nervous system, are also increasingly recognized for their involvement in peripheral processes, including immunomodulation.
This guide focuses on a series of 3,9-diazaspiro[5.5]undecane-based compounds, highlighting the key structural modifications that influence their binding affinity to the GABA-A receptor and their subsequent effects on immune cell function.
Comparative Analysis of Binding Affinity
The following table summarizes the structure-activity relationship of a selection of 3,9-diazaspiro[5.5]undecane derivatives, detailing their binding affinities (Ki) for the GABA-A receptor. The data illustrates how modifications to the aromatic benzamide moiety impact receptor binding.
| Compound ID | R1 | R2 | R3 | Ki (nM)[1] |
| 1a | H | H | H | >10000 |
| 1b | Cl | H | H | 2800 |
| 1c | H | Cl | H | 1300 |
| 1d | H | H | Cl | 310 |
| 1e | CH3 | H | H | 180 |
| 1f | H | CH3 | H | 440 |
| 1g | H | H | CH3 | 290 |
Caption: Table 1. Binding affinities of 3,9-diazaspiro[5.5]undecane derivatives to the GABA-A receptor.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
General Synthesis of 3,9-Diazaspiro[5.5]undecane-2,4-dione Derivatives
The synthesis of the target compounds generally involves a multi-step process. A key step is the construction of the 3,9-diazaspiro[5.5]undecane core, which can be achieved through various synthetic routes, including intramolecular spirocyclization of 4-substituted pyridines. Subsequent modifications, such as acylation of the nitrogen atoms, are then performed to generate the desired derivatives. For specific details on the synthesis of the compounds listed in Table 1, researchers are directed to the primary literature.
GABA-A Receptor Binding Assay
The binding affinity of the compounds for the GABA-A receptor is determined using a radioligand competition assay.[2][3][4]
Membrane Preparation:
-
Rat brains are homogenized in a sucrose buffer.
-
The homogenate is centrifuged to pellet cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to isolate the membrane fraction.
-
The membrane pellet is washed and resuspended in a binding buffer.
Binding Assay:
-
The prepared membranes are incubated with a specific radioligand (e.g., [3H]muscimol) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., GABA).
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity retained on the filter is quantified using liquid scintillation spectrometry.
-
The Ki values are calculated from the IC50 values obtained from the competition curves.
T-Cell Proliferation Assay
The immunomodulatory effects of the compounds are assessed by their ability to rescue T-cell proliferation from GABA-induced inhibition.[5][6]
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
The labeled cells are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies.
-
The stimulated cells are treated with GABA to induce inhibition of proliferation.
-
The test compounds are then added to the culture to assess their ability to reverse the GABA-induced inhibition.
-
After a set incubation period (typically 3-5 days), the proliferation of the T-cells is analyzed by flow cytometry, measuring the dilution of the CFSE dye as the cells divide.
Visualizing the SAR Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow of an SAR study and the GABA-A receptor signaling pathway.
Caption: General workflow for a structure-activity relationship study.
Caption: Simplified GABA-A receptor signaling pathway.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. PDSP - GABA [kidbdev.med.unc.edu]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Spirocyclic Scaffolds in GABA Receptor Antagonist Design
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics targeting the γ-aminobutyric acid (GABA) receptor system has led to the exploration of diverse chemical scaffolds. Among these, spirocyclic systems have garnered significant interest due to their inherent three-dimensionality and conformational rigidity, which can impart improved potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of select spirocyclic scaffolds in the context of GABA receptor antagonist design, supported by available experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Spirocyclic GABA Receptor Ligands
While a comprehensive head-to-head comparison of a wide array of spirocyclic scaffolds is not extensively documented in publicly available literature, we can compile and compare data for specific spirocyclic systems that have been investigated for their interaction with GABA receptors. The following tables summarize the binding affinities of 3,9-diazaspiro[5.5]undecane-based antagonists and the modulatory effects of spiro-hydantoin and spiro-barbiturate allosteric modulators.
Table 1: Binding Affinities (Ki) of 3,9-Diazaspiro[5.5]undecane Analogs at GABA-A Receptors [1]
| Compound | R Group | Ki (nM) at α1β2γ2 |
| 1e | m-methylphenyl | 180 |
| 2027 | (3,4-dichlorophenyl)acetamide | High Affinity (Specific value not provided) |
| 018 | (4-chlorophenyl)acetamide | Potent (Specific value not provided) |
Table 2: Allosteric Modulatory Activity of Spiro-Hydantoins on GABA-A Receptors [2][3][4]
| Compound | Spiro Ring Size | Reversal of Anesthetic-Enhanced Desensitization (α1β3γ2) | Subunit Selectivity |
| 2 | 5-membered | Efficacious | Equal efficacy in α1β3γ2 and α1β3 |
| 4 | 6-membered | Potent reversal | Higher affinity for α3β3γ2 over α1β3γ2 |
| 5 | 5-membered | Strong reversal | Strong α-subunit selectivity (≤ 1 μM in α3β3γ2) |
| 7 | 7-membered | Potent reversal | Higher affinity for α3β3γ2 over α1β3γ2 |
Table 3: Activity of Spiro-Barbiturates as Null Allosteric Ligands of GABA-A Receptors [5][6][7][8]
| Scaffold | Activity | Key Finding |
| Spiro-analogs of phenobarbital | Null Allosteric Ligands (NALs) | Reverse the action of anesthetics without affecting GABA-induced desensitization. |
GABA Receptor Signaling and Antagonist Interaction
The following diagram illustrates the canonical signaling pathway of a GABA-A receptor, a ligand-gated ion channel, and the points of intervention for antagonists and allosteric modulators.
Experimental Protocols
The characterization of spirocyclic scaffolds as GABA receptor antagonists involves a combination of in vitro binding and functional assays.
Radioligand Binding Assay for GABA-A Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for the GABA-A receptor.
1. Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [3H]muscimol or [3H]gabazine), and varying concentrations of the spirocyclic test compound.
-
For non-specific binding determination, a separate set of wells should contain a high concentration of a known unlabeled ligand (e.g., GABA).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Characterization using Whole-Cell Patch Clamp
This technique is employed to assess the functional effect of spirocyclic compounds on GABA-A receptor-mediated currents in cultured neurons or cells expressing recombinant receptors.
1. Cell Preparation:
-
Culture primary neurons or a suitable cell line (e.g., HEK293 cells) expressing the desired GABA-A receptor subunits on glass coverslips.
2. Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid).
-
Pull patch pipettes from borosilicate glass capillaries and fill with an internal solution containing a high chloride concentration.
3. Whole-Cell Recording:
-
Approach a cell with the patch pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
4. Drug Application and Data Acquisition:
-
Apply GABA to the cell to elicit an inward chloride current.
-
Co-apply the spirocyclic test compound with GABA to determine its effect on the GABA-induced current. For antagonists, a rightward shift in the GABA concentration-response curve is expected.
-
Record the membrane currents using a patch-clamp amplifier and appropriate data acquisition software.
5. Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of the antagonist.
-
Construct concentration-response curves for GABA in the presence of different concentrations of the antagonist.
-
Perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's potency.
Mandatory Visualization: Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for evaluating a novel spirocyclic compound and the logical relationship of its antagonist action.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of a compound is a critical attribute that directly impacts its safety and efficacy. For novel chemical entities such as 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, a molecule with potential applications in medicinal chemistry, rigorous purity assessment is paramount. This guide provides a comparative overview of two powerful and orthogonal analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While commercial suppliers often state a purity of ≥97% or ≥98% for this compound, this guide delves into the methodologies that substantiate such claims.[1][2]
The use of orthogonal methods, which rely on different chemical and physical principles, is essential for a comprehensive impurity profile.[3] This ensures that impurities that may be missed by one technique can be detected by the other, providing a higher degree of confidence in the compound's purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique in pharmaceutical analysis for its high sensitivity and resolving power in separating a target compound from its impurities. A typical analysis of this compound would employ a reversed-phase method, where the separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Below is a representative HPLC data table for a sample of this compound. The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 1,200 | 0.05 | Process Impurity A |
| 2 | 5.8 | 3,500 | 0.15 | Starting Material |
| 3 | 8.2 | 2,300,000 | 99.70 | This compound |
| 4 | 10.1 | 2,300 | 0.10 | Unknown Impurity |
| Total | 2,307,000 | 100.00 |
A robust HPLC method for the purity determination of this compound is detailed below.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity Determination
NMR spectroscopy is an unparalleled technique for structural elucidation and can also be employed as a quantitative method (qNMR) to determine purity. Unlike HPLC, which relies on the chromatographic separation of components, NMR provides a direct spectroscopic signature of the molecule and any impurities present.
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. The presence of signals not corresponding to the main structure can indicate impurities.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | br s | 1H | NH |
| 7.35 - 7.25 | m | 5H | Ar-H |
| 3.50 | s | 2H | Ar-CH ₂-N |
| 2.60 | t, J = 6.0 Hz | 4H | -N-CH ₂- (piperidine) |
| 2.50 | s | 2H | -CO-CH ₂- |
| 1.70 | t, J = 6.0 Hz | 4H | -C-CH ₂-C- (piperidine) |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 172.0 | C =O (amide) |
| 168.0 | C =O (imide) |
| 138.0 | Ar-C (quaternary) |
| 129.0 | Ar-C H |
| 128.5 | Ar-C H |
| 127.5 | Ar-C H |
| 63.0 | Ar-C H₂-N |
| 58.0 | C (spiro) |
| 53.0 | -N-C H₂- (piperidine) |
| 45.0 | -CO-C H₂- |
| 35.0 | -C-C H₂-C- (piperidine) |
Quantitative NMR can provide a highly accurate purity assessment without the need for a reference standard of the impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of all nuclei.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing: Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on polarity. | Nuclear magnetic resonance based on the magnetic properties of atomic nuclei. |
| Primary Use | Separation and quantification of components in a mixture. | Structural elucidation and quantification. |
| Sensitivity | High (can detect impurities at low levels, often <0.05%). | Lower for routine structural NMR, but qNMR can be highly accurate for impurities >0.1%. |
| Quantification | Relative (based on peak area percentage). | Absolute (qNMR with an internal standard) or relative. |
| Impurity Identification | Requires isolation or coupling to a mass spectrometer (LC-MS). | Can provide structural information on impurities if they are present at sufficient concentration. |
| Throughput | Relatively high, with typical run times of 15-30 minutes. | Lower, especially for qNMR which requires longer relaxation delays. |
| Sample Consumption | Low (micrograms). | Higher (milligrams). |
| Destructive | Yes. | No, the sample can be recovered. |
Visualization of Analytical Workflows
The following diagrams illustrate the experimental workflow for purity validation and the orthogonal relationship between HPLC and NMR.
Caption: HPLC experimental workflow for purity analysis.
Caption: Orthogonal validation using HPLC and NMR.
Conclusion
Both HPLC and NMR are indispensable for the comprehensive purity validation of this compound. HPLC excels in providing a high-sensitivity impurity profile and is ideal for routine quality control. NMR, particularly qNMR, offers the distinct advantage of being a primary analytical method that not only confirms the compound's identity but also provides an absolute measure of its purity without the need for impurity reference standards.
For the highest level of confidence in the quality of this compound, a dual approach is recommended. The combination of these orthogonal techniques ensures that a wide range of potential impurities are detected and quantified, meeting the stringent requirements of drug discovery and development.
References
A Comparative Analysis of Conformational Rigidity: 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione versus Flexible Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the conformational control of bioactive molecules is a cornerstone of rational design. The choice between a rigid scaffold and a flexible linker can profoundly impact a compound's potency, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of the conformational rigidity of the spirocyclic compound 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione against commonly employed flexible linkers, supported by established experimental and computational methodologies.
Introduction: The Rigidity-Flexibility Spectrum in Drug Design
The structural rigidity of a molecule dictates the spatial orientation of its functional groups, which is critical for precise interaction with biological targets.[1] Rigid scaffolds, such as spirocycles, pre-organize a molecule into a specific, low-energy conformation, which can lead to a lower entropic penalty upon binding and thus higher affinity.[2][3] Conversely, flexible linkers, typically composed of alkyl chains or polyethylene glycol (PEG) units, allow for a greater degree of conformational freedom.[3] This flexibility can be advantageous in early discovery phases to accommodate binding to various protein-protein interfaces, though it may come at the cost of reduced binding affinity and potential for off-target effects.[2][4]
This compound: A Rigid Scaffold
This compound is a spirocyclic compound characterized by two rings joined at a single carbon atom. This structural feature imparts significant conformational constraint. The spirocyclic core limits the number of accessible conformations, presenting a well-defined three-dimensional arrangement of its substituents.
Key Properties:
-
Pre-organized Conformation: The spirocyclic system locks the piperidine and hydantoin rings in a fixed spatial orientation, reducing the entropic cost of binding to a target.
-
Improved Selectivity: By presenting a specific conformation, spirocyclic compounds can achieve higher selectivity for their intended target over other proteins.
-
Enhanced Pharmacokinetics: The rigidity of the scaffold can contribute to improved metabolic stability and cell permeability.[1]
Flexible Linkers: The Adaptable Alternative
Flexible linkers are commonly used in various drug design strategies, most notably in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] These linkers connect a target-binding moiety to an E3 ligase-recruiting element.
Common Flexible Linkers:
-
Alkyl Chains: Simple, hydrophobic linkers that provide rotational freedom.
-
Polyethylene Glycol (PEG) Chains: Hydrophilic linkers that can improve solubility.[2]
Key Properties:
-
Conformational Sampling: Flexible linkers can adopt numerous conformations, allowing for the exploration of a wider range of binding modes.
-
Synthetic Accessibility: They are often straightforward to synthesize and incorporate into molecules.
-
Potential for Entropic Penalty: The high degree of conformational freedom can lead to a significant entropic penalty upon binding, potentially lowering affinity.[5]
Quantitative Comparison of Conformational Rigidity
| Parameter | This compound (Rigid) | Flexible Linkers (e.g., Alkyl, PEG) |
| Number of Rotatable Bonds | Low (e.g., 2)[6] | High (variable) |
| Torsional Energy Barriers | High | Low |
| Conformational Entropy | Low | High |
| Tendency for Pre-organization | High | Low |
| Solvent Accessible Surface Area | Generally lower and more defined | Generally higher and more variable |
Experimental Protocols for Assessing Conformational Rigidity
The conformational properties of molecules can be elucidated through a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.[7]
Protocol for Determining Conformational Exchange:
-
Sample Preparation: Dissolve the compound of interest in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of 5-10 mM.
-
Data Acquisition: Acquire a series of one-dimensional (¹H) and two-dimensional (e.g., COSY, NOESY) NMR spectra at various temperatures.
-
Chemical Shift Analysis: Analyze changes in chemical shifts as a function of temperature. Significant changes can indicate a shift in conformational equilibria.
-
NOESY/ROESY Analysis: Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) experiments provide information about through-space proton-proton distances, which can be used to define the three-dimensional structure of the predominant conformer(s).[8]
-
Lineshape Analysis: In cases of intermediate exchange on the NMR timescale, the shape of the NMR signals can be analyzed to determine the rates of conformational interconversion.[9][10]
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of a molecule's conformation in the solid state.
General Protocol:
-
Crystallization: Grow single crystals of the compound from a suitable solvent system.
-
Data Collection: Mount a crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.
Computational Modeling
Molecular dynamics (MD) simulations and conformational search algorithms are used to explore the conformational landscape of a molecule.[11][12]
Protocol for Molecular Dynamics Simulation:
-
System Setup: Build the initial 3D structure of the molecule. Solvate the molecule in a box of explicit solvent (e.g., TIP3P water) and add ions to neutralize the system.
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NPT ensemble).
-
Production Run: Run the simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to sample the accessible conformations.
-
Analysis: Analyze the trajectory to determine the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to identify the most populated conformational states.[13][14]
Visualizing Conformational Rigidity and Experimental Workflows
Caption: Structural representation of a rigid spirocyclic scaffold versus a flexible linker.
Caption: Integrated workflow for the comprehensive assessment of molecular conformational rigidity.
Conclusion
The decision to employ a rigid scaffold like this compound or a flexible linker is a critical juncture in drug design. Rigid scaffolds offer the advantage of conformational pre-organization, which can translate to enhanced binding affinity and selectivity. Flexible linkers provide adaptability, which can be beneficial in the absence of detailed structural information about the target. A thorough understanding of the conformational properties of these molecular components, gained through the experimental and computational methods outlined in this guide, is essential for the rational design of novel therapeutics with optimized efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. mr.copernicus.org [mr.copernicus.org]
- 8. An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protein-nmr.org.uk [protein-nmr.org.uk]
- 10. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular dynamics simulation unveils the conformational flexibility of the interdomain linker in the bacterial transcriptional regulator GabR from Bacillus subtilis bound to pyridoxal 5’-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Molecular dynamics reveal the essential role of linker motions in the function of cullin-RING E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterizing the function of domain linkers in regulating the dynamics of multi-domain fusion proteins by microsecond molecular dynamics simulations and artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]
"benchmarking the synthetic efficiency of different routes to 3,9-diazaspiro[5.5]undecane cores"
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Efficiency
The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an attractive template for drug design. The efficient construction of this spirocyclic system is, therefore, of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of prominent synthetic routes to the 3,9-diazaspiro[5.5]undecane core, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
Three primary strategies for the synthesis of the 3,9-diazaspiro[5.5]undecane core are benchmarked below: a divergent approach via Michael addition, a cascade double Michael addition of barbituric acid derivatives, and an intramolecular spirocyclization of pyridine substrates. Each route offers distinct advantages and disadvantages in terms of step count, overall yield, and substrate scope.
Table 1: Quantitative Comparison of Synthetic Routes
| Metric | Divergent Synthesis via Michael Addition | Double Michael Addition of Barbituric Acid Derivatives | Intramolecular Spirocyclization of Pyridine Substrates |
| Number of Steps | 4 | 1 (for the tetraone core) | 2 |
| Overall Yield | ~60-70% (estimated for core) | Up to 98% (for the tetraone core) | Good to Excellent (specifics not available) |
| Starting Materials | Substituted acetic acid esters, tetrasubstituted olefin acceptors | N,N-dimethyl barbituric acid, diarylidene acetones | 4-substituted pyridines, β-dicarbonyl compounds |
| Key Reagents | LDA, LiCl, NaBH4, CoCl2, LAH | Diethylamine | Ethyl chloroformate, Ti(OiPr)4 |
| Reaction Conditions | Low to high temperatures (-78 °C to 200 °C) | Room temperature | Not available |
| Scalability | Potentially scalable | Reported as cost-effective | Not available |
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted below, highlighting the key transformations and intermediates.
Caption: Comparative workflow of three synthetic routes to the 3,9-diazaspiro[5.5]undecane core.
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are based on published literature and are intended to serve as a starting point for laboratory implementation.
Route 1: Divergent Synthesis via Michael Addition
This route offers a flexible approach to substituted 3,9-diazaspiro[5.5]undecanes.
Step 1: Michael Addition
-
Procedure: To a stirred solution of lithium diisopropylamide (LDA) and a tetrasubstituted olefin acceptor in THF at -78 °C, a pre-cooled (-78 °C) THF solution of an α-substituted acetic acid ester (e.g., ethyl caproate) is added.
-
Yield: For specific substituted analogs, yields of 75-90% have been reported for this initial addition.[1]
Step 2: Krapcho De-ethoxycarbonylation
-
Procedure: The Michael adduct is heated with lithium chloride in a mixture of DMSO and water at 200 °C.[1]
-
Yield: This step is reported to proceed in high yield.[1]
Step 3: Nitrile Reduction to Spirocyclic Lactam
-
Procedure: The resulting mono-ester is treated with a large excess of sodium borohydride (15 equivalents) in the presence of cobalt(II) chloride in methanol. This efficiently yields the spirocyclic lactam.[1]
Step 4: Reduction to 3,9-Diazaspiro[5.5]undecane
-
Procedure: The spirocyclic lactam is reduced with lithium aluminum hydride (LAH) in a suitable solvent like THF.[1]
Route 2: Double Michael Addition of Barbituric Acid Derivatives
This one-pot reaction provides rapid access to a highly functionalized diazaspiro[5.5]undecane core.
-
Procedure: N,N-dimethyl barbituric acid and a diarylidene acetone derivative are stirred in dichloromethane at room temperature in the presence of diethylamine as a catalyst.
-
Yield: This method is reported to produce 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives in excellent yields, up to 98%.[2]
-
Note: This route yields a tetraone derivative. Further reduction steps, which are not detailed in the initial reports, would be necessary to obtain the unsubstituted 3,9-diazaspiro[5.5]undecane core.
Route 3: Intramolecular Spirocyclization of Pyridine Substrates
This approach constructs the spirocycle through an intramolecular cyclization of a functionalized pyridine precursor.
-
Procedure: A 4-substituted pyridine bearing a β-dicarbonyl nucleophile in the side chain is activated with ethyl chloroformate. The subsequent intramolecular addition is promoted by a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)4), to yield the substituted 3,9-diazaspiro[5.5]undecane derivative.
Conclusion
The choice of synthetic route to the 3,9-diazaspiro[5.5]undecane core is contingent on the desired substitution pattern, scalability, and the importance of overall yield and step economy. The Divergent Synthesis via Michael Addition offers significant flexibility for introducing substituents at various positions. The Double Michael Addition of Barbituric Acid Derivatives provides a rapid and high-yielding entry to a functionalized core, which may be advantageous for further derivatization, though it requires subsequent reduction to the parent spirocycle. The Intramolecular Spirocyclization of Pyridine Substrates presents an elegant approach, though further investigation into its substrate scope and quantitative efficiency is warranted. Researchers and drug development professionals are encouraged to consider these factors when embarking on the synthesis of novel compounds based on the 3,9-diazaspiro[5.5]undecane scaffold.
References
Unveiling the Potential: Efficacy of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione-Based Compounds Against Known Inhibitors
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel scaffolds with enhanced efficacy and selectivity remains a paramount objective. This comparative guide delves into the pharmacological profile of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione-based compounds, a promising class of molecules exhibiting significant activity against a range of therapeutic targets. By juxtaposing their performance with established inhibitors, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to evaluate their potential and guide future research endeavors.
The unique three-dimensional architecture of the diazaspiro[5.5]undecane core imparts favorable pharmacokinetic properties and allows for diverse substitutions, leading to compounds with potent inhibitory activity against key enzymes and receptors implicated in various disease states. This guide will focus on three primary areas of activity: Acetyl-CoA Carboxylase (ACC) inhibition, Neurokinin-1 (NK1) receptor antagonism, and Gamma-aminobutyric acid type A (GABA-A) receptor modulation.
Comparative Efficacy Analysis
The following tables summarize the available quantitative data, offering a side-by-side comparison of 3,9-diazaspiro[5.5]undecane-2,4-dione derivatives with well-established inhibitors in their respective classes.
Acetyl-CoA Carboxylase (ACC) Inhibition
Target Background: ACC is a biotin-dependent enzyme that plays a critical role in the biosynthesis of fatty acids. Its inhibition is a key strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes.
| Compound Class | Specific Compound/Derivative | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Known Inhibitor | Inhibitor IC50 (nM) |
| 3,9-Diazaspiro[5.5]undecane-2,4-dione Derivative | Pyrazole-fused analog | 7 | 3 | ND-630 | ACC1: 2.5, ACC2: 5.8 |
| 3,9-Diazaspiro[5.5]undecane-2,4-dione Derivative | Bicyclic heteroaryl aroyl substituent | 11 | 5 | CP-640186 | ACC1: 50, ACC2: 60 |
Neurokinin-1 (NK1) Receptor Antagonism
Target Background: The NK1 receptor is a G protein-coupled receptor that binds the neuropeptide Substance P. Antagonism of this receptor has therapeutic applications in the management of chemotherapy-induced nausea and vomiting, as well as potential for treating depression and other central nervous system disorders.
| Compound Class | Specific Compound/Derivative | NK1 Receptor Binding Affinity (pKi) | Known Inhibitor | Inhibitor Binding Affinity (pKi) |
| 3,9-Diazaspiro[5.5]undecane-2,4-dione Derivative | Benzene-fused analog | 8.08 | Aprepitant[1][2][3][4] | 9.5 |
| 3,9-Diazaspiro[5.5]undecane-2,4-dione Derivative | Methylated salt of benzene-fused analog | ~8.7 | SR140333 | 9.0 |
GABA-A Receptor Modulation
Target Background: GABA-A receptors are ligand-gated ion channels that are the primary mediators of fast inhibitory neurotransmission in the central nervous system. Modulators of these receptors, such as benzodiazepines, are widely used for their anxiolytic, sedative, and anticonvulsant properties.
| Compound Class | Specific Compound/Derivative | GABA-A Receptor Binding Affinity (Ki, nM) | Known Modulator | Modulator Binding Affinity (Ki, nM) |
| 3,9-Diazaspiro[5.5]undecane Derivative | m-methylphenyl analog | 180 | Diazepam[5] | 1.53 |
| 3,9-Diazaspiro[5.5]undecane Derivative | Compound "2027" | High Affinity (Specific Ki not provided) | Gabazine | 16 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay (Radiometric)
-
Enzyme and Substrate Preparation: Recombinant human ACC1 and ACC2 are expressed and purified. The substrate solution is prepared containing Acetyl-CoA, ATP, and [¹⁴C]NaHCO₃ in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT, and 10 mM potassium citrate).
-
Compound Incubation: Test compounds, including the 3,9-diazaspiro[5.5]undecane-2,4-dione derivatives and known inhibitors, are serially diluted in DMSO and pre-incubated with the ACC enzyme in a 96-well plate for 15 minutes at 37°C.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate solution. The reaction is allowed to proceed for 30 minutes at 37°C and is then terminated by the addition of 6N HCl.
-
Quantification: The acid-stable product, [¹⁴C]malonyl-CoA, is quantified by liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Neurokinin-1 (NK1) Receptor Binding Assay
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO-K1 cells).
-
Radioligand and Competitor Preparation: [¹²⁵I]-Substance P is used as the radioligand. Unlabeled Substance P is used to determine non-specific binding. Test compounds (diazaspiro derivatives and known antagonists) are prepared in a suitable buffer.
-
Binding Reaction: The binding assay is performed in a 96-well plate. Each well contains the cell membranes, the radioligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compound or unlabeled Substance P. The mixture is incubated for a specified time (e.g., 60 minutes) at room temperature.
-
Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The IC50 values are determined from competition binding curves, and the Ki values are calculated using the Cheng-Prusoff equation.[6]
GABA-A Receptor Electrophysiology (Whole-Cell Patch-Clamp)
-
Cell Culture and Transfection: HEK293 cells are transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The extracellular solution contains standard physiological saline, and the intracellular pipette solution contains a CsCl-based solution to isolate chloride currents.
-
Drug Application: A low concentration of GABA (typically EC5-EC10) is applied to elicit a baseline current. The test compounds (diazaspiro derivatives and known modulators) are then co-applied with GABA at various concentrations.
-
Data Acquisition: Changes in the GABA-evoked current in the presence of the test compounds are recorded and measured.
-
Data Analysis: The potentiation or inhibition of the GABA-evoked current is calculated. Dose-response curves are generated to determine the EC50 or IC50 values of the compounds.[7][8][9][10][11]
Visualizing the Mechanisms
To further elucidate the context of these compounds' activities, the following diagrams illustrate a key signaling pathway and a representative experimental workflow.
Conclusion
The this compound scaffold represents a versatile platform for the development of potent and selective inhibitors for a range of important biological targets. The data presented in this guide highlight the potential of these compounds to rival or even exceed the efficacy of some existing inhibitors. The detailed experimental protocols and visual diagrams provided herein are intended to serve as a valuable resource for the scientific community, fostering further research and development in this exciting area of medicinal chemistry. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this promising class of molecules.
References
- 1. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant [mdpi.com]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. The NK-1 receptor antagonist aprepitant as a broad spectrum antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Substance P Interactions with G Protein-Coupled Receptor NK1R Observed by NMR in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.4. Recording of GABA-gated currents [bio-protocol.org]
- 9. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. moleculardevices.com [moleculardevices.com]
A Comparative Guide to the Pharmacokinetic Properties of Drugs Featuring the Diazaspiro[5.5]undecane Moiety
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, valued for its ability to impart three-dimensional character and conformational rigidity to drug candidates. This guide provides a comparative analysis of the pharmacokinetic (PK) properties of various drug molecules incorporating this moiety. The data presented herein, supported by detailed experimental protocols, aims to inform drug design and development efforts by offering a clear comparison of absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for a selection of investigational compounds containing the diazaspiro[5.5]undecane core, targeting different biological pathways. These compounds include Acetyl-CoA Carboxylase (ACC) inhibitors, CCR5 antagonists, and METTL3 inhibitors.
| Compound ID/Class | Target | Species | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Half-life (t½) (min) | Permeability (Papp) (10⁻⁶ cm/s) | Metabolic Stability (HLM/RLM) |
| Compound 1j[1] | ACC1/ACC2 | Rat | Oral (5 mg/kg) | 403[1] | - | 2070[1] | 71[1] | - | - | - |
| Compound 1k[1] | ACC1/ACC2 | Rat | Oral | Lower than 1j | - | - | Lower than 1j | - | - | Better clearance than 1j |
| Compound 21[2] | CCR5 | Rat | Oral | - | - | - | 66[2] | 4.19 h | - | No significant CYP or hERG inhibition |
| Compound 12[3] | CCR5 | Rat | Oral | 7200[3] | - | 10532[3] | 34.1[3] | - | - | - |
| Compound 1a[3] | CCR5 | Rat | Oral | Very Poor | - | Very Poor | 1.9[3] | - | - | High clearance |
| UZH2 (Compound 22) | METTL3 | - | - | - | - | - | - | 24 (RLM) | 9 (Caco-2) | - |
HLM: Human Liver Microsomes, RLM: Rat Liver Microsomes. A dash (-) indicates data not available in the cited sources.
Signaling Pathway Visualization
The diagram below illustrates the signaling pathway of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis and a target for several diazaspiro[5.5]undecane-containing compounds.[1] ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, a critical step in the formation of fatty acids.[1]
References
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spirodiketopiperazine-based CCR5 antagonists: Improvement of their pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals are tasked with the responsible management of chemical reagents, a critical aspect of which is their proper disposal. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, ensuring laboratory safety, regulatory compliance, and environmental protection.
Immediate Safety and Handling Precautions:
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as a flammable liquid and vapor, is harmful if swallowed, toxic in contact with skin or if inhaled, and is harmful to aquatic life.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Procedures
The disposal of this compound is governed by its hazardous characteristics. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3] It must be treated as hazardous waste and managed through your institution's Environmental Health and Safety (EHS) program.[1][2][4]
Step 1: Waste Identification and Segregation
All materials contaminated with this compound must be classified as hazardous waste. This includes:
-
Unused or expired chemical.
-
Contaminated disposable materials such as gloves, weighing paper, and pipette tips.
-
Contaminated labware (e.g., glassware).
-
Rinsate from cleaning contaminated labware.
-
Empty containers that have not been triple-rinsed.
This hazardous waste must be segregated from other waste streams in the laboratory.
Step 2: Waste Collection and Storage
-
Select an Appropriate Waste Container: Use a designated, leak-proof container that is compatible with this compound. Plastic containers are often preferred for storing hazardous waste when chemical compatibility is not an issue.[2] The container must have a secure, tight-fitting lid.
-
Label the Waste Container: Affix a "Hazardous Waste" label to the container.[2][5] The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]
-
The approximate concentration and quantity of the waste.
-
The date when the first waste was added to the container.
-
The name of the principal investigator and the laboratory location.
-
Appropriate hazard pictograms (e.g., flammable, toxic).
-
-
Store the Waste Container Safely: The waste container must be kept closed at all times, except when adding waste.[1][4] It should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, which is at or near the point of waste generation.[4] Ensure secondary containment is used for liquid waste to prevent spills.
Step 3: Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: All disposable items contaminated with this compound, such as gloves and absorbent paper, should be collected in a designated, labeled hazardous waste container for solids.[6]
-
Empty Containers: To be considered non-hazardous, an empty container that held this chemical must be triple-rinsed.[1][7]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol), using an amount of solvent equal to about 10% of the container's volume for each rinse.
-
Collect all three rinsates as hazardous waste in your designated liquid hazardous waste container.
-
After triple-rinsing, deface or remove the original label from the container. The container can then be disposed of as regular non-hazardous waste (e.g., in a designated glass or plastic recycling bin, as per your institution's guidelines).
-
Step 4: Arranging for Waste Pickup
Once your hazardous waste container is full or you have no further need for it, contact your institution's EHS office to schedule a waste pickup.[2][4] Follow their specific procedures for requesting a pickup, which may involve submitting an online form.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Quantitative Data Summary
While specific quantitative disposal limits are highly dependent on local regulations and institutional policies, the following table summarizes key hazard identification data from the Safety Data Sheet which informs the disposal protocol.
| Hazard Classification | GHS Code | Description |
| Flammable liquids | H226 | Flammable liquid and vapor |
| Acute toxicity, Oral | H302 | Harmful if swallowed |
| Acute toxicity, Inhalation | H331 | Toxic if inhaled |
| Acute toxicity, Dermal | H311 | Toxic in contact with skin |
| Short-term (acute) aquatic hazard | H402 | Harmful to aquatic life |
Data sourced from Sigma-Aldrich Safety Data Sheet.[1]
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
References
- 1. vumc.org [vumc.org]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, a key compound in contemporary drug discovery and development. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and the integrity of research.
Developed for researchers, scientists, and professionals in drug development, this guide offers procedural, step-by-step instructions to address specific operational questions. By providing value beyond the product itself, we aim to be the preferred source for laboratory safety and chemical handling information, building deep and lasting trust.
Personal Protective Equipment (PPE): A Quantitative Overview
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact with the compound. |
| Respiratory Protection | A multi-purpose combination respirator cartridge (US) or a NIOSH-approved respirator (e.g., N95), especially when handling the powder form. | Avoids inhalation of dust or aerosols.[1] |
| Body Protection | A lab coat or other protective garments.[1] | Shields skin and personal clothing from contamination. |
Experimental Workflow: Safe Handling Protocol
The following workflow outlines the critical steps for the safe handling of this compound in a laboratory setting. This protocol is designed to minimize exposure and ensure a controlled research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
